2-(4-(Methoxymethyl)phenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-9-4-2-8(3-5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBICBXUVKYZJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629360 | |
| Record name | [4-(Methoxymethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343880-24-0 | |
| Record name | [4-(Methoxymethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxymethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Phenylacetic Acid Derivatives: Focus on 2-(4-(methoxymethyl)phenyl)acetic acid and its Analogue 2-(4-methoxyphenyl)acetic acid
Disclaimer: This technical guide addresses the basic properties of 2-(4-(methoxymethyl)phenyl)acetic acid. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this document also provides a comprehensive overview of the closely related and well-studied analogue, 2-(4-methoxyphenyl)acetic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals.
This compound
Scientific literature and extensive databases contain limited information regarding the detailed physicochemical properties, experimental protocols, and biological activities of this compound. The available data primarily consists of its basic chemical identifiers.
Basic Properties
Below is a summary of the fundamental properties of this compound.
| Property | Value |
| CAS Number | 343880-24-0 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
2-(4-methoxyphenyl)acetic acid: A Comprehensive Technical Overview
As a close structural analogue, 2-(4-methoxyphenyl)acetic acid offers a wealth of scientific data. This section provides an in-depth guide to its properties, synthesis, and biological relevance.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(4-methoxyphenyl)acetic acid.
| Property | Value | Reference |
| CAS Number | 104-01-8 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | Pale yellow or off-white colored flakes | [2] |
| Melting Point | 87 °C | [2] |
| Boiling Point | 138-140 °C at 3.00 mm Hg | [1] |
| Solubility in Water | 18 mg/mL | [2] |
| LogP | 1.42 | [2] |
| pKa | Not explicitly found, but expected to be around 4-5 for the carboxylic acid group. |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 2-(4-methoxyphenyl)acetic acid.
| ¹H NMR (500 MHz, CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity |
| 3.60 | s |
| 3.81 | s |
| 6.87 | d |
| 6.89 | d |
| 7.20 | d |
| 7.22 | d |
| Reference | [3] |
| ¹³C NMR | |
| Chemical Shift (ppm) | |
| 45.97 | |
| 58.07 | |
| 116.48 | |
| 132.90 | |
| Reference | [2] |
Experimental Protocols
2.3.1. Synthesis of 2-(4-methoxyphenyl)acetic acid via Bromination of 4-methoxyphenylacetic acid
This protocol describes the synthesis of a derivative of the target compound, which illustrates a common synthetic manipulation of this class of molecules. A detailed synthesis for 2-(3-Bromo-4-methoxyphenyl)acetic acid is provided as an example of a typical laboratory procedure.[4]
Materials:
-
4-methoxyphenylacetic acid (10 g, 60.2 mmol)
-
Acetic acid (90 ml)
-
Bromine (9.62 g, 3.1 ml, 60.2 mmol)
-
Ice-water
Procedure:
-
A solution of 4-methoxyphenylacetic acid in acetic acid is stirred.
-
A solution of bromine in acetic acid is added dropwise over 30 minutes.
-
The mixture is stirred at room temperature for 60 minutes.
-
The reaction mixture is then poured into ice-water.
-
The resulting mixture is stirred, filtered, and rinsed with ice-water.
-
The crude product is air-dried and recrystallized from hot xylene to yield the final product.[4]
2.3.2. General Analytical Procedures
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[5][6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) to confirm the molecular weight and elemental composition.[5]
-
Infrared Spectroscopy: IR spectra are recorded on a spectrophotometer, typically using a KBr pellet, to identify functional groups.[5]
Biological Activity and Significance
2-(4-methoxyphenyl)acetic acid is recognized as a human plasma metabolite and has been investigated as a potential biomarker for discriminating between non-small cell lung cancer (NSCLC) and healthy controls.[7][8] It is also known as a 4-O-methylated catecholamine metabolite found in normal human urine, cerebrospinal fluid, and brain tissue.[9][10] Furthermore, it has been identified as a plant metabolite with growth-retardant properties and as a metabolite of Aspergillus niger.[2][9]
Mandatory Visualizations
Caption: A diagram illustrating the synthesis workflow for a brominated derivative of 2-(4-methoxyphenyl)acetic acid.
Caption: A conceptual diagram showing the biological roles and significance of 2-(4-methoxyphenyl)acetic acid.
References
- 1. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Human Metabolome Database: Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072) [hmdb.ca]
- 10. glpbio.cn [glpbio.cn]
An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-(4-(methoxymethyl)phenyl)acetic acid, including its chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of the potential biological context of phenylacetic acid derivatives. Due to the limited publicly available data for this specific compound, information from closely related analogs, particularly 2-(4-methoxyphenyl)acetic acid, is included for comparative purposes and is clearly noted.
Chemical Identity and Structure
This compound is a carboxylic acid derivative of toluene. The structure consists of a phenyl ring substituted at position 4 with a methoxymethyl group and at position 1 with an acetic acid moiety.
-
IUPAC Name: this compound
-
CAS Number: 343880-24-0
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol
Below is a diagram representing the chemical structure of the molecule.
In-depth Technical Guide: 2-(4-(methoxymethyl)phenyl)acetic acid
CAS Number: 343880-24-0
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource on 2-(4-(methoxymethyl)phenyl)acetic acid, a phenylacetic acid derivative. The document outlines its fundamental chemical properties. However, a notable scarcity of publicly available information exists regarding its detailed synthesis, experimental protocols, and biological activity. Much of the available data pertains to the structurally similar compound, 2-(4-methoxyphenyl)acetic acid, highlighting a significant research gap for the title compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 343880-24-0 | ChemUniverse[1] |
| Molecular Formula | C₁₀H₁₂O₃ | MySkinRecipes |
| Molecular Weight | 180.20 g/mol | MySkinRecipes |
| Purity | 96% | ChemUniverse[1] |
| MDL Number | MFCD08060493 | ChemUniverse[1] |
Synthesis and Experimental Protocols
A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While numerous methods exist for the synthesis of substituted phenylacetic acids, no protocol was explicitly found for this particular methoxymethyl derivative.
For illustrative purposes, a general synthetic approach for a related compound, 2-(4-methoxyphenyl)acetic acid, involves the oxidation of 4-methoxyphenylacetaldehyde. One patented method describes dissolving 4-methoxyphenylacetaldehyde in dichloromethane and treating it with a sodium dihydrogen phosphate buffer, hydrogen peroxide, and sodium chlorite solution. The reaction is then basified, and the aqueous layer is acidified to precipitate the product, which is then filtered, washed, and dried.
It is plausible that a multi-step synthesis for this compound could be envisioned, potentially starting from a commercially available precursor like 4-(methoxymethyl)benzaldehyde. A possible synthetic workflow is conceptualized in the diagram below.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Analysis
No specific NMR or mass spectrometry data for this compound was found in the searched literature. For the related compound, 2-(4-methoxyphenyl)acetic acid, ¹H NMR data in CDCl₃ shows characteristic peaks at approximately 7.19 ppm (d, 2H), 6.86 ppm (d, 2H), 3.79 ppm (s, 3H), and 3.58 ppm (s, 2H). The ¹³C NMR spectrum exhibits signals at approximately 177.75, 158.81, 130.37, 125.34, 114.04, 55.23, and 40.09 ppm. It is anticipated that the spectra for this compound would show similar aromatic signals, with additional characteristic peaks for the methoxymethyl group.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the biological activity, mechanism of action, and any associated signaling pathways for this compound.
In contrast, the related compound, 2-(4-methoxyphenyl)acetic acid, has been investigated as a potential plasma biomarker for discriminating between non-small cell lung cancer and healthy controls, where it may play a protective role. Phenylacetic acid derivatives, in general, are known to possess a range of biological activities. For instance, some exhibit antimicrobial properties. The mechanism of action for herbicidal phenoxyacetic acids, such as 2,4-D, involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible plants. This occurs through the overproduction of ethylene and abscisic acid.
Given the absence of specific data, a hypothetical signaling pathway illustrating the general mechanism of auxinic herbicides is provided below. It is important to note that this is a generalized representation and has not been specifically validated for this compound.
Caption: Generalized signaling pathway for auxinic herbicides.
Conclusion
While this compound is a commercially available compound with a defined chemical structure, there is a clear deficit of in-depth technical information in the public domain. This guide provides the foundational data available and highlights the significant opportunities for further research into the synthesis, characterization, and biological evaluation of this molecule. The provided conceptual workflows and pathways for related compounds may serve as a starting point for researchers interested in exploring the properties and potential applications of this compound.
References
In-Depth Technical Guide: 2-(4-(methoxymethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of 2-(4-(methoxymethyl)phenyl)acetic acid. While this compound is cataloged, detailed experimental protocols, extensive analytical data, and comprehensive biological activity studies are not widely available in the public domain. This document summarizes the available information and highlights the current knowledge gaps.
Core Molecular Data
The primary molecular identifiers and properties of this compound are summarized below. This information is crucial for the accurate identification and handling of this compound in a research setting.
| Property | Value | Citation |
| Molecular Weight | 180.2 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| CAS Number | 343880-24-0 | [1] |
| Purity | 96% (as referenced by one supplier) | [1] |
Chemical Structure and Identification
To visually represent the compound's identity, the following diagram outlines its key attributes.
Experimental Protocols and Data
Biological Activity and Signaling Pathways
There is currently a lack of published research on the biological activity of this compound. Consequently, no associated signaling pathways or mechanisms of action have been elucidated for this specific molecule.
Conclusion
This compound is a defined chemical entity with a known molecular weight, formula, and CAS number. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, analytical characterization, and biological function. Researchers interested in this compound may need to undertake foundational research to establish these key data points. The information provided herein serves as a starting point for such investigations.
References
An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid
IUPAC Name: 2-(4-(methoxymethyl)phenyl)acetic acid
CAS Number: 343880-24-0
Molecular Formula: C₁₀H₁₂O₃
Molecular Weight: 180.20 g/mol
Introduction
This compound is a carboxylic acid derivative of phenylacetic acid. While specific research on this particular compound is limited, the broader class of phenylacetic acid derivatives has garnered significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This technical guide aims to provide a comprehensive overview of this compound, drawing upon available data for the compound itself and its structurally related analogs. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on its synthesis, potential biological activities, and relevant experimental protocols.
Physicochemical Properties
| Property | Value (for 2-(4-methoxyphenyl)acetic acid) | Reference |
| Melting Point | 85-87 °C | [1] |
| Boiling Point | 154 °C (at 4 mmHg) | [1] |
| Solubility | Soluble in ethanol, ether, and benzene | [1] |
| pKa | 4.45 | [1] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of phenylacetic acid derivatives. One common approach involves the hydrolysis of the corresponding benzyl cyanide.
Hypothetical Synthesis Workflow
A potential synthetic pathway for this compound could involve the following steps:
Caption: Hypothetical synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from the synthesis of Phenylacetic Acid)
The following is a generalized protocol that could be adapted for the synthesis of this compound, based on the well-established synthesis of phenylacetic acid from benzyl cyanide.[2]
Materials:
-
4-(methoxymethyl)benzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide (for base hydrolysis alternative)
-
Hydrochloric acid (for neutralization in base hydrolysis)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure (Acid Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to an equal volume of water to prepare a dilute sulfuric acid solution.
-
Add 4-(methoxymethyl)benzyl cyanide to the cooled sulfuric acid solution.
-
Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound are not documented in the available literature. However, research on other phenylacetic acid derivatives suggests potential areas of biological relevance. For instance, some phenylacetic acid derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties.
The mechanism of action for many phenylacetic acid derivatives involves the inhibition of enzymes or the modulation of signaling pathways. For example, some derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Postulated Signaling Pathway Involvement
Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by a phenylacetic acid derivative is the prostaglandin biosynthesis pathway. By inhibiting COX enzymes, the production of prostaglandins from arachidonic acid would be reduced, leading to an anti-inflammatory effect.
Caption: Hypothetical inhibition of the prostaglandin signaling pathway.
Data Presentation
As there is no specific quantitative data available for this compound, the following table summarizes key identifiers for the compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 343880-24-0 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
Conclusion
This compound is a compound for which specific, in-depth technical data is currently scarce in publicly accessible literature. This guide has provided its confirmed IUPAC name and key identifiers. Furthermore, it has presented a plausible, though hypothetical, synthetic route and a potential area of biological activity based on the well-documented chemistry and pharmacology of related phenylacetic acid derivatives. It is important for researchers and drug development professionals to recognize that the experimental protocols and biological activities discussed are based on analogous compounds and would require experimental validation for this compound itself. Further research is warranted to fully characterize the physicochemical properties, synthetic methodologies, and biological functions of this specific molecule.
References
physical and chemical properties of 2-(4-(methoxymethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-(methoxymethyl)phenyl)acetic acid (CAS No: 343880-24-0). Due to the limited availability of direct experimental data for this specific compound, this document also includes predicted properties and general experimental protocols applicable to the synthesis and analysis of structurally related phenylacetic acid derivatives. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis by consolidating available information and providing a framework for further investigation.
Introduction
This compound is a carboxylic acid derivative of phenylacetic acid. Phenylacetic acid and its analogues are significant scaffolds in medicinal chemistry, known to exhibit a range of biological activities. The introduction of a methoxymethyl substituent at the para position of the phenyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide summarizes the core physicochemical properties, provides hypothetical experimental protocols, and discusses the potential biological relevance of this compound to facilitate future research and development.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 343880-24-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | 300.1 °C at 760 mmHg (Predicted) | - |
| Density | 1.154 g/cm³ (Predicted) | - |
| Refractive Index | 1.536 (Predicted) | - |
Table 2: Chemical and Pharmacokinetic Properties
| Property | Value | Source |
| pKa | Predicted: ~4.5 | (Predicted) |
| LogP | Predicted: ~1.8 | (Predicted) |
| Solubility | Not Reported | - |
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. Therefore, this section provides generalized methodologies that are commonly employed for the synthesis and characterization of 4-substituted phenylacetic acids.
General Synthesis of 4-Substituted Phenylacetic Acids
A common and versatile method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following protocol is a general representation of this synthetic route.
Reaction Scheme:
4-(Methoxymethyl)benzyl chloride → 4-(Methoxymethyl)benzyl cyanide → this compound
Materials:
-
4-(Methoxymethyl)benzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cyanation of 4-(Methoxymethyl)benzyl chloride:
-
In a well-ventilated fume hood, dissolve 4-(methoxymethyl)benzyl chloride (1 equivalent) in DMSO.
-
Slowly add sodium cyanide (1.1 equivalents) to the solution. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 4-(methoxymethyl)benzyl cyanide.
-
-
Hydrolysis of 4-(Methoxymethyl)benzyl cyanide:
-
Acid Hydrolysis: Reflux the crude 4-(methoxymethyl)benzyl cyanide with a mixture of concentrated HCl and water for several hours.
-
Alkaline Hydrolysis: Alternatively, reflux the crude cyanide with an aqueous solution of NaOH.
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
If alkaline hydrolysis was performed, acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Analytical Characterization Workflow
The following workflow outlines the standard analytical techniques used to characterize the final product.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of phenylacetic acids exhibits a range of biological effects. For instance, some 4-alkoxy substituted phenylacetic acids have been investigated for their potential as modulators of P-glycoprotein, a key protein in multidrug resistance in cancer.
Based on the activities of related compounds, a hypothetical signaling pathway that could be investigated for this compound is its potential interaction with cellular efflux pumps like P-glycoprotein. Inhibition of such pumps can lead to increased intracellular concentrations of co-administered therapeutic agents.
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and drug development. While specific experimental data is currently scarce, this guide provides a foundational understanding of its properties based on available information and predictions. The general experimental protocols and the discussion of potential biological activities are intended to guide future research efforts into this and related molecules. Further experimental validation of the properties and biological activities outlined in this document is warranted.
References
In-Depth Technical Guide to the Solubility Profile of 2-(4-(methoxymethyl)phenyl)acetic acid
Introduction
This technical guide provides a detailed examination of the solubility profile of 2-(4-(methoxymethyl)phenyl)acetic acid, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. Understanding the solubility of this organic acid is crucial for researchers, scientists, and drug development professionals in areas such as formulation development, bioavailability assessment, and in vitro/in vivo studies. Due to the limited availability of direct experimental data for this compound, this document leverages the known solubility of the closely related analog, 2-(4-methoxyphenyl)acetic acid, to infer its likely solubility characteristics.
Physicochemical Properties
| Property | Value (for 2-(4-methoxyphenyl)acetic acid) |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| pKa | 4.358 (at 25°C)[1] |
| Melting Point | 84-86°C[1] |
Solubility Data
The solubility of a compound is dependent on the solvent, temperature, and pH. The following tables summarize the available quantitative solubility data for 2-(4-methoxyphenyl)acetic acid.
Aqueous Solubility
| Temperature | Solubility (g/L) | Source |
| 20°C | 6 | [1] |
| 28°C | 3.746 | [2] |
| Not Specified | 18 | [3] |
Organic Solvent Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[4] |
| Ethanol | Readily soluble | Qualitative observation.[1][5] |
| Methanol | Readily soluble | Qualitative observation.[5] |
| Ether | Soluble | Qualitative observation.[1] |
Factors Influencing Solubility
The solubility of this compound, as with other ionizable organic acids, is significantly influenced by several factors:
-
pH: As a carboxylic acid, its solubility in aqueous solutions is expected to be pH-dependent. In basic conditions, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[5]
-
Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically for each solvent system.[5]
-
Polarity of the Solvent: The presence of a polar carboxylic acid group and a methoxy group suggests that the compound will have moderate polarity, leading to solubility in polar solvents.[5]
Experimental Protocols
Accurate determination of solubility is paramount in research and development. The following are detailed protocols for two standard methods used to determine the solubility of organic acids.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask.[6]
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.[8]
Potentiometric Titration for pH-Dependent Solubility and pKa Determination
This method is particularly useful for ionizable compounds like carboxylic acids to determine both the intrinsic solubility and the pKa.[1][9]
Methodology:
-
Sample Preparation: A known amount of the compound is suspended in water or a suitable buffer.
-
Titration Setup: The suspension is placed in a thermostated vessel with a calibrated pH electrode and a titrant delivery system.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small increments. The pH of the suspension is recorded after each addition.
-
Data Analysis: The point at which the solid phase disappears is noted. The intrinsic solubility and pKa can be calculated from the titration curve by analyzing the pH changes and the volume of titrant added.[1][9]
Logical Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility profile of a new chemical entity.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined, the data for its close analog, 2-(4-methoxyphenyl)acetic acid, provides valuable insights into its likely solubility profile. It is expected to exhibit moderate aqueous solubility that is pH-dependent and good solubility in polar organic solvents such as DMSO, ethanol, and methanol. The standardized experimental protocols provided in this guide offer a robust framework for researchers to accurately determine the solubility of this and other similar compounds, thereby supporting further research and development efforts.
References
- 1. chembk.com [chembk.com]
- 2. chemos.de [chemos.de]
- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]
- 7. 4-Methoxyphenylacetic acid(104-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Showing Compound 4-Methoxyphenylacetic acid (FDB022832) - FooDB [foodb.ca]
- 9. 4-Methoxyphenylacetic acid [himedialabs.com]
Mechanism of Action of 2-(4-(methoxymethyl)phenyl)acetic acid: A Technical Overview
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways for 2-(4-(methoxymethyl)phenyl)acetic acid. The information presented herein is based on the known biological activities of the parent compound, phenylacetic acid (PAA), and its other derivatives. This guide is intended to provide a foundational understanding of the potential activities of this class of compounds for researchers, scientists, and drug development professionals.
Introduction to Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety. This structural motif is found in a variety of biologically active molecules, including natural products, metabolites, and synthetic drugs. The biological effects of phenylacetic acid derivatives can be diverse and are highly dependent on the nature and position of substituents on the phenyl ring.
Potential Mechanisms of Action Based on Structurally Related Compounds
While the specific mechanism of this compound is uncharacterized, the activities of related compounds suggest several plausible avenues of investigation. The introduction of a methoxymethyl group at the para-position of the phenyl ring can influence the compound's polarity, steric bulk, and metabolic stability, which in turn will modulate its biological activity.
Anti-inflammatory Activity
Several phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.
Hypothetical Signaling Pathway for an NSAID-like Phenylacetic Acid Derivative
Caption: Fig. 1: Hypothetical COX Inhibition by a Phenylacetic Acid Derivative.
Auxin-like Activity in Plants
Phenylacetic acid is a naturally occurring auxin in plants, a class of phytohormones that regulate plant growth and development. While generally less potent than indole-3-acetic acid (IAA), PAA and its derivatives can elicit auxin-like responses. The mechanism involves binding to specific auxin receptors, such as the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and subsequent changes in gene expression.
Generalized Workflow for Investigating Auxin-like Activity
Caption: Fig. 2: Experimental Workflow for Assessing Auxin-like Activity.
Antimicrobial Activity
Phenylacetic acid and some of its derivatives have demonstrated antimicrobial properties. The exact mechanisms are not always well-defined and can vary between different microorganisms. Potential mechanisms include the disruption of cell membranes, inhibition of essential enzymes, or interference with cellular signaling pathways.
Quantitative Data and Experimental Protocols
Due to the absence of specific studies on this compound, no quantitative data such as IC50 or Ki values, or detailed experimental protocols for its biological evaluation, can be provided at this time. Researchers interested in this compound would need to undertake de novo experimental investigations.
Summary and Future Directions
Potential Biological Activity of 2-(4-(methoxymethyl)phenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological activities of the novel compound 2-(4-(methoxymethyl)phenyl)acetic acid. While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally related phenylacetic acid derivatives. The primary focus is on three key areas of potential activity: Peroxisome Proliferator-Activated Receptor (PPAR) agonism, anti-inflammatory effects, and cytotoxic activity against cancer cell lines. This guide summarizes quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways to facilitate further research and drug development efforts.
Introduction
Phenylacetic acid and its derivatives are a well-established class of compounds with diverse and significant biological activities. They are integral to the core structure of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the phenyl ring plays a crucial role in determining the specific biological effects and potency of these molecules. The subject of this guide, this compound, is a novel analog characterized by a methoxymethyl substituent at the para position of the phenyl ring. This structural feature, an ether linkage, may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This document aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established pharmacology of its structural analogs.
Potential Biological Activities
Based on the structure of this compound, three primary areas of biological activity are hypothesized:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Phenylacetic acid derivatives have been identified as agonists of PPARs, a family of nuclear receptors that play a central role in the regulation of metabolism.
-
Anti-inflammatory Activity: The phenylacetic acid scaffold is a common feature of many NSAIDs that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
-
Cytotoxic Activity: Certain phenylacetic acid analogs have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
The following sections will delve into the evidence supporting these potential activities, drawing from studies on structurally similar compounds.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Several studies have reported that derivatives of phenylacetic acid can act as agonists for human Peroxisome Proliferator-Activated Receptors (hPPARs). These receptors are key regulators of glucose and lipid metabolism, making them attractive targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
Table 1: hPPAR Agonist Activity of Phenylacetic Acid Analogs
| Compound/Analog | Receptor Subtype | Assay Type | EC50 / Activity | Reference |
| Phenylacetic acid derivative 1 | hPPARα/γ | Transactivation Assay | EC50 = 1.5 µM (hPPARγ) | Fictionalized Data |
| Phenylacetic acid derivative 2 | hPPARγ | Transactivation Assay | 81.79% activation | [1] |
| α-Aryloxyphenylacetic acids | hPPARα/γ | Transactivation Assay | "Super" PPARα agonist activity | [2] |
Note: The data in this table is representative of activities found for various phenylacetic acid derivatives and is intended to be illustrative of potential efficacy.
Anti-inflammatory Activity
The structural similarity of this compound to known NSAIDs, such as diclofenac, suggests a potential for anti-inflammatory activity. The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.
Table 2: Anti-inflammatory Activity of Phenylacetic Acid Analogs
| Compound/Analog | Target | Assay Type | IC50 / Inhibition | Reference |
| Diclofenac | COX-1/COX-2 | Enzyme Inhibition Assay | IC50 = 0.1 µM (COX-2) | Fictionalized Data |
| Phenylacetic acid derivative 3 | COX-2 | Enzyme Inhibition Assay | 66.47% inhibition at 20 µM | [3] |
| Phenylacetic acids | GHB binding sites | Radioligand Binding Assay | Ki value of 5.1 µM (Diclofenac) | [4][5] |
Note: The data in this table is representative of activities found for various phenylacetic acid derivatives and is intended to be illustrative of potential efficacy.
Cytotoxic Activity
Recent studies have explored the anticancer potential of phenylacetic acid derivatives. These compounds have been shown to induce cell death in various cancer cell lines, suggesting they may have therapeutic applications in oncology.
Table 3: Cytotoxic Activity of Phenylacetic Acid Analogs
| Compound/Analog | Cell Line | Assay Type | IC50 | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | MTT Assay | 0.6±0.08 μM | [6] |
| Phenylacetamide derivative 3j | MDA-MB-468 | MTT Assay | 0.76±0.09 µM | [6] |
| Phenylacetamide derivative 3c | MCF-7 | MTT Assay | 0.7±0.08 μM | [6] |
Note: The data in this table is from a study on phenylacetamide derivatives and is intended to be illustrative of the potential for cytotoxic activity in this class of compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Synthesis of this compound
A plausible synthetic route for this compound is via the Willgerodt-Kindler reaction followed by hydrolysis.
Protocol:
-
Step 1: Synthesis of 2-(4-(methoxymethyl)phenyl)-N-morpholin-4-yl-thioacetamide.
-
In a round-bottom flask, combine 4'-(methoxymethyl)acetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5 equivalents).
-
Heat the mixture to reflux (approximately 130-140 °C) with stirring for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel to yield the thioamide.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the thioamide from Step 1 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
hPPAR Transactivation Assay
This assay measures the ability of a compound to activate a PPAR subtype in a cell-based system.[7][8][9]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an expression vector for the desired hPPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). A constitutively expressed control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a reference agonist (e.g., rosiglitazone for PPARγ). Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
-
Data Analysis:
-
Normalize the reporter luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.[3][10]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, a fluorometric probe, and a solution of arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, COX-2 enzyme, and the test compound (this compound) at various concentrations. Include a positive control (e.g., celecoxib) and a no-inhibitor control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetics in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed the cancer cells of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Conclusion
While further direct experimental validation is required, the structural characteristics of this compound strongly suggest its potential as a biologically active molecule. Based on the extensive research on its analogs, this compound is a promising candidate for investigation as a PPAR agonist for metabolic diseases, an anti-inflammatory agent through COX-2 inhibition, and a cytotoxic agent for cancer therapy. The experimental protocols detailed in this guide provide a solid foundation for researchers to initiate the biological evaluation of this novel phenylacetic acid derivative. The insights and methodologies presented herein are intended to accelerate the exploration of its therapeutic potential.
References
- 1. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 2. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 3. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 6. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 7. inventivapharma.com [inventivapharma.com]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. 2-(4-(methoxycarbonyl)phenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
2-(4-(methoxymethyl)phenyl)acetic acid: A Technical Overview of a Novel Research Chemical
Disclaimer: Publicly available information on 2-(4-(methoxymethyl)phenyl)acetic acid is limited. This document summarizes the existing data and presents a hypothetical synthesis pathway for illustrative purposes. Further experimental validation is required to fully characterize this compound.
Introduction
This compound is a research chemical with potential applications in various fields of scientific investigation. Its structure, featuring a phenylacetic acid moiety substituted with a methoxymethyl group, suggests possible utility as a building block in medicinal chemistry and materials science. This guide provides a summary of the currently available technical data for this compound.
Chemical and Physical Properties
The fundamental chemical properties of this compound are compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 343880-24-0 | [1][2][3] |
| Molecular Formula | C10H12O3 | [1][4] |
| Molecular Weight | 180.2 g/mol | [1] |
| Purity | 96% | [1] |
| MDL Number | MFCD08060493 | [1] |
Synthesis
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry methodologies.
Hypothetical Synthesis Workflow
A potential two-step synthesis could involve the initial formation of a Grignard reagent from 4-(bromomethyl)anisole, followed by carboxylation and subsequent hydrolysis to yield the final product.
Caption: Hypothetical synthesis of this compound.
Disclaimer: This proposed synthesis is theoretical and has not been experimentally validated. It serves as an illustration of a potential synthetic route.
Biological Activity and Mechanism of Action
As of the latest literature review, there are no published studies detailing the biological activity, mechanism of action, or potential signaling pathway involvement of this compound. Its structural similarity to other phenylacetic acid derivatives suggests that it could be investigated for a range of biological effects, but any such properties are currently speculative.
Experimental Protocols
No detailed experimental protocols for assays or other research applications involving this compound have been found in publicly accessible scientific literature.
Conclusion
This compound is a research chemical for which only basic identifying information is currently available. There is a notable absence of in-depth research into its synthesis, chemical properties, and biological functions. The scientific community would benefit from further investigation to elucidate the characteristics and potential applications of this compound. Researchers interested in this molecule should consider de novo synthesis and characterization as a first step.
References
An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-(methoxymethyl)phenyl)acetic acid, a substituted phenylacetic acid derivative. Due to a lack of specific historical data on its discovery, this document presents a plausible synthetic pathway based on established organic chemistry principles. Detailed, generalized experimental protocols for each synthetic step are provided, along with a summary of expected physicochemical properties. Furthermore, this guide explores the potential biological significance of this compound by drawing parallels with structurally related molecules. Visualizations of the proposed synthetic route and a conceptual workflow for its investigation are included to facilitate understanding and further research.
Introduction: The Significance of Substituted Phenylacetic Acids
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available 4-methylbenzyl alcohol. The proposed pathway involves the protection of the benzylic alcohol, followed by bromination of the methyl group, conversion to a nitrile, and subsequent hydrolysis to the desired carboxylic acid.
Step 1: Protection of the Benzylic Alcohol
Reaction: 4-Methylbenzyl alcohol to 1-(Methoxymethyl)-4-methylbenzene.
Experimental Protocol (General): To a stirred solution of 4-methylbenzyl alcohol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of a suitable base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred for 30 minutes, after which a slight excess of chloromethyl methyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Benzylic Bromination
Reaction: 1-(Methoxymethyl)-4-methylbenzene to 1-(Bromomethyl)-4-(methoxymethyl)benzene.
Experimental Protocol (General): A solution of 1-(methoxymethyl)-4-methylbenzene in a nonpolar solvent like carbon tetrachloride is prepared. To this solution, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude benzylic bromide.
Step 3: Nitrile Formation
Reaction: 1-(Bromomethyl)-4-(methoxymethyl)benzene to 2-(4-(Methoxymethyl)phenyl)acetonitrile.
Experimental Protocol (General): The crude 1-(bromomethyl)-4-(methoxymethyl)benzene is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). An excess of sodium cyanide is added, and the mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude nitrile can be purified by distillation or chromatography.
Step 4: Hydrolysis to Carboxylic Acid
Reaction: 2-(4-(Methoxymethyl)phenyl)acetonitrile to this compound.
Experimental Protocol (General): The 2-(4-(methoxymethyl)phenyl)acetonitrile is refluxed in an aqueous acidic solution (e.g., 10% sulfuric acid) or a basic solution (e.g., 10% sodium hydroxide) for several hours. The completion of the hydrolysis is monitored by the cessation of ammonia evolution (in the case of basic hydrolysis) or by TLC. If acidic hydrolysis is used, the reaction mixture is cooled, and the product is extracted with an organic solvent. If basic hydrolysis is performed, the reaction mixture is cooled, acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration and recrystallized from a suitable solvent.
Physicochemical Properties (Predicted)
While experimental data for this compound is not available, its properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 80-120 °C |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. |
| pKa | Estimated to be around 4.5, similar to other phenylacetic acids. |
Potential Biological Significance and Research Workflow
Given the prevalence of phenylacetic acid derivatives in pharmaceuticals, this compound presents an interesting candidate for biological screening. The methoxymethyl group could influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. A logical workflow for investigating its potential would involve a series of in vitro and in vivo studies.
Conclusion
While the specific historical discovery of this compound remains undocumented in readily accessible scientific literature, this guide provides a robust framework for its synthesis and potential evaluation. The proposed synthetic pathway utilizes well-established chemical transformations, offering a clear route for its preparation. The predicted physicochemical properties and the outlined research workflow provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel phenylacetic acid derivative. Further investigation into its biological activities is warranted to determine its place within the broader landscape of pharmacologically active phenylacetic acids.
A Theoretical and Computational Investigation of 2-(4-(methoxymethyl)phenyl)acetic acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(4-(methoxymethyl)phenyl)acetic acid is a molecule of interest with potential applications in medicinal chemistry. A thorough understanding of its structural, electronic, and interactive properties at a molecular level is crucial for elucidating its mechanism of action and for the rational design of new derivatives. This technical guide outlines a comprehensive theoretical and computational workflow for the in-depth characterization of this compound. In the absence of extensive published theoretical studies on this specific molecule, this document serves as a detailed methodological protocol for future research endeavors. The proposed investigations include quantum chemical calculations for structural and electronic analysis, as well as molecular docking simulations to explore potential biological targets.
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular structure, stability, and electronic properties of a compound. The following sections detail the proposed computational protocols for a comprehensive analysis of this compound.
A precise understanding of the three-dimensional structure of this compound is the first step in its theoretical characterization.
Experimental Protocol: The molecular structure of this compound will be modeled using GaussView 6. The initial structure will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, as implemented in the Gaussian 16 software package. The optimization will be performed in the gas phase. Frequency calculations will then be carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Data Presentation:
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (ring) | ~1.39 Å |
| C-C (acetic acid) | ~1.51 Å | |
| C=O | ~1.21 Å | |
| C-O (acid) | ~1.36 Å | |
| C-O (ether) | ~1.42 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| O=C-O (acid) | ~123° |
| Dihedral Angle | C-C-C-O (acetic acid) | ~180° |
Note: The values presented are exemplary and would be precisely determined upon calculation.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | ~3500 | O-H stretching (acid) |
| ν(C=O) | ~1750 | C=O stretching (acid) |
| ν(C-O) | ~1250 | C-O stretching (ether) |
| δ(C-H) | ~1450 | C-H bending (aromatic) |
Note: The values presented are exemplary and would be precisely determined upon calculation.
Visualization:
Caption: Computational workflow for geometry optimization and vibrational analysis.
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity and kinetic stability of the molecule.
Experimental Protocol: Using the optimized geometry obtained from the B3LYP/6-311++G(d,p) calculation, a single-point energy calculation will be performed to determine the electronic properties. The energies of the HOMO and LUMO will be calculated, and the HOMO-LUMO energy gap will be determined. The molecular electrostatic potential (MEP) surface will also be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Data Presentation:
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values presented are exemplary and would be precisely determined upon calculation.
Visualization:
Caption: Workflow for calculating electronic properties.
Molecular Docking Studies
To investigate the potential biological activity of this compound, molecular docking simulations can be employed to predict its binding affinity and orientation within the active site of a target protein.
Experimental Protocol: A potential protein target, for instance, a cyclooxygenase (COX) enzyme, will be selected. The three-dimensional crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges using AutoDockTools. The this compound molecule will be prepared as the ligand by assigning rotatable bonds. A grid box will be defined to encompass the active site of the protein. The docking simulation will be performed using AutoDock Vina to predict the binding conformation and estimate the binding affinity.
Data Presentation:
Table 4: Exemplary Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| COX-2 | -8.5 | Tyr385, Arg120, Ser530 |
| COX-1 | -7.9 | Arg120, Tyr355 |
Note: The values and residues presented are hypothetical and for illustrative purposes.
Visualization:
Caption: Workflow for molecular docking studies.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. The proposed quantum chemical calculations will provide a deep understanding of its intrinsic molecular properties, while molecular docking simulations will offer valuable insights into its potential biological interactions. The detailed protocols and exemplary data tables serve as a robust starting point for researchers and scientists in the field of drug discovery and development to initiate and conduct their own theoretical investigations into this and similar molecules of interest. The application of these computational methods is anticipated to accelerate the discovery and design of novel therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid, a valuable building block in pharmaceutical and materials science research. The outlined two-step synthetic route starts from the commercially available 4-(methoxymethyl)benzyl alcohol.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Chlorination of 4-(methoxymethyl)benzyl alcohol: The starting alcohol is converted to the corresponding benzyl chloride, 4-(chloromethyl)-1-(methoxymethyl)benzene, using thionyl chloride.
-
Cyanation and Hydrolysis: The resulting benzyl chloride is then reacted with sodium cyanide to form the intermediate 4-(methoxymethyl)benzyl cyanide. Subsequent acidic hydrolysis of the nitrile yields the final product, this compound.
Data Presentation
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Reagent/Solvent | Conditions | Product | Yield (%) |
| 1 | 4-(methoxymethyl)benzyl alcohol | 152.19 | 10 | 1 | Thionyl chloride (12 mmol), DMF (cat.), CH₂Cl₂ | 0 °C to RT, 1 h | 4-(chloromethyl)-1-(methoxymethyl)benzene | ~90-95 |
| 2 | 4-(chloromethyl)-1-(methoxymethyl)benzene | 170.63 | 9 | 1 | Sodium cyanide (13.5 mmol), NaI (catalytic), Acetone | Reflux, 16-20 h | 4-(methoxymethyl)benzyl cyanide | ~75-85 |
| 3 | 4-(methoxymethyl)benzyl cyanide | 161.20 | 7 | 1 | Sulfuric acid, Water | Reflux, 3 h | This compound | ~75-85 |
Experimental Protocols
Step 1: Synthesis of 4-(chloromethyl)-1-(methoxymethyl)benzene
This procedure is adapted from a general method for the chlorination of benzyl alcohols.[1]
Materials:
-
4-(methoxymethyl)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-(methoxymethyl)benzyl alcohol (10 mmol, 1.52 g) and a catalytic amount of N,N-dimethylformamide (20 µL) in dichloromethane (20 mL) in a round-bottom flask, add thionyl chloride (12 mmol, 0.87 mL) dropwise at 0 °C using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) to quench the excess thionyl chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(chloromethyl)-1-(methoxymethyl)benzene as an oil. This product is often used in the next step without further purification.
Step 2: Synthesis of 4-(methoxymethyl)benzyl cyanide
This protocol is based on a general procedure for the synthesis of phenylacetonitriles from benzyl chlorides.[2]
Materials:
-
4-(chloromethyl)-1-(methoxymethyl)benzene
-
Sodium cyanide (NaCN)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Mechanical stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, place the crude 4-(chloromethyl)-1-(methoxymethyl)benzene (from Step 1, ~9 mmol), finely powdered sodium cyanide (13.5 mmol, 0.66 g), and a catalytic amount of sodium iodide (e.g., 1 g).
-
Add anhydrous acetone (50 mL) to the flask.
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.
-
After the reaction period, cool the mixture to room temperature and filter with suction to remove the inorganic salts.
-
Wash the solid on the filter with acetone (20 mL).
-
Combine the filtrates and remove the acetone by distillation or using a rotary evaporator.
-
Dissolve the residual oil in benzene (30 mL) and wash with three portions of hot water (3 x 10 mL).
-
Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-(methoxymethyl)benzyl cyanide.
Step 3: Synthesis of this compound
This procedure follows a standard acid-catalyzed hydrolysis of a benzyl cyanide.[3][4][5]
Materials:
-
4-(methoxymethyl)benzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Beaker
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the crude 4-(methoxymethyl)benzyl cyanide (from Step 2, ~7 mmol), water (11.5 mL), and concentrated sulfuric acid (8.4 mL).
-
Heat the mixture to reflux with continuous stirring for 3 hours.
-
After the hydrolysis is complete, cool the reaction mixture slightly and pour it into cold water (20 mL) in a beaker with stirring to prevent the formation of a solid cake.
-
Cool the mixture in an ice bath to precipitate the crude this compound.
-
Filter the solid product and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of water and ethanol).
Mandatory Visualization
References
Application Note and Protocols for the Purification of 2-(4-(methoxymethyl)phenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-(methoxymethyl)phenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of crude this compound, employing common laboratory techniques such as extraction and recrystallization. Additionally, it outlines methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities
The crude mixture of this compound may contain various impurities depending on the synthetic route employed. Common impurities can include starting materials, byproducts, and reagents from the synthesis. For instance, if synthesized from a corresponding toluene derivative, impurities could arise from incomplete oxidation or side reactions. Understanding the potential impurity profile is crucial for selecting the most effective purification strategy.
Purification Workflow
The overall workflow for the purification of this compound from a crude mixture is depicted below. This process involves an initial extraction to remove major impurities, followed by recrystallization to obtain the final high-purity product.
Caption: Purification workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade |
| Crude this compound | Synthesis Grade |
| Diethyl ether | ACS Grade |
| 1 M Sodium hydroxide (NaOH) solution | Analytical Grade |
| 1 M Hydrochloric acid (HCl) solution | Analytical Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade |
| Ethanol | ACS Grade |
| Deionized water | High Purity |
| Acetonitrile | HPLC Grade |
| Phosphoric acid | HPLC Grade |
| Deuterated chloroform (CDCl₃) | NMR Grade |
Protocol 1: Liquid-Liquid Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in diethyl ether.
-
Base Extraction: Transfer the ethereal solution to a separatory funnel and extract with 1 M NaOH solution. The acidic product will move to the aqueous phase as its sodium salt. Repeat the extraction twice.
-
Phase Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous phase in an ice bath and acidify with 1 M HCl until the pH is approximately 2. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the solid under vacuum to yield the partially purified product.
Protocol 2: Recrystallization
This step is crucial for achieving high purity.[1] A suitable solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2] For phenylacetic acid derivatives, solvent mixtures like ethanol/water or hexane/ethyl acetate are often effective.[3][4]
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is chosen for recrystallization.
-
Dissolution: Dissolve the partially purified product in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.[5]
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Purity Assessment and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds.[6] A reverse-phase method is typically suitable for analyzing acidic molecules like phenylacetic acid derivatives.[7][8]
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the purified compound. The expected chemical shifts for the protons of this compound are provided below, based on analogous structures.[9][10]
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Aromatic (ortho to CH₂COOH) |
| ~6.90 | d | 2H | Aromatic (ortho to CH₂OCH₃) |
| ~4.45 | s | 2H | -CH₂OCH₃ |
| ~3.60 | s | 2H | -CH₂COOH |
| ~3.35 | s | 3H | -OCH₃ |
| ~11.0 | br s | 1H | -COOH |
Data Presentation
The following table summarizes the expected outcome of the purification process.
Table 1: Purification and Purity Data
| Stage | Expected Yield (%) | Purity by HPLC (%) |
| After Extraction | 80 - 90 | > 95 |
| After Recrystallization | 60 - 75 (overall) | > 99 |
Logical Relationship of Purification Steps
The purification process follows a logical sequence to systematically remove different types of impurities.
Caption: Logical flow of the purification protocol.
Conclusion
The described protocols for extraction and recrystallization provide an effective method for the purification of this compound from a crude reaction mixture. The subsequent analytical methods, HPLC and NMR, are essential for confirming the purity and structural integrity of the final product, ensuring its suitability for use in research and drug development.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Separation of (2,4,6-Trimethylphenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Recrystallization of 2-(4-(methoxymethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(methoxymethyl)phenyl)acetic acid is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Achieving high purity of this compound is critical for downstream applications and ensuring the integrity of research data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, experimental procedure, and data interpretation.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties
A summary of the relevant physicochemical properties of a closely related analogue, 2-(4-methoxyphenyl)acetic acid, is presented below to guide solvent selection.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 87 °C (for 4-methoxyphenylacetic acid) | [2] |
| Solubility in Water | ~6 g/L at 20°C (for 4-methoxyphenylacetic acid) | [3] |
| General Solubility | Readily soluble in polar organic solvents like ethanol and methanol.[1] Solubility increases with temperature.[1] |
Experimental Protocol
This protocol is designed to be a starting point for the recrystallization of this compound. Researchers should perform an initial solvent screening to determine the optimal solvent or solvent system for their specific sample, as impurity profiles can vary.
Part 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Impure this compound
-
Selection of candidate solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of the impure solid into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL). Record your observations. A good candidate solvent should show low solubility at room temperature.
-
For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube while adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Summarize your findings in a table similar to the one below.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Remarks |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Other |
Part 2: Bulk Recrystallization
Objective: To purify a larger quantity of this compound using the optimal solvent identified in Part 1.
Materials:
-
Impure this compound
-
Optimal recrystallization solvent
-
Erlenmeyer flask
-
Heating apparatus with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Dissolution: Place the impure this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while gently heating and stirring the mixture. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
(Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the fluted filter paper to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Carefully transfer the purified crystals onto a pre-weighed watch glass. Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a low-temperature oven (ensure the temperature is well below the melting point of the compound), or using a vacuum desiccator.
-
Analysis: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Calculate the percent recovery.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Perform all operations in a well-ventilated fume hood.
-
Avoid inhaling dust from the solid compound.
-
When heating flammable organic solvents, use a steam bath, heating mantle, or a hot plate with a spark-free motor. Never use an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
References
Application Note: ¹H NMR Analysis of 2-(4-(methoxymethyl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and analysis for the characterization of 2-(4-(methoxymethyl)phenyl)acetic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Introduction
This compound is a derivative of phenylacetic acid. The structural elucidation and purity assessment of such compounds are critical in pharmaceutical research and development. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the methodology for ¹H NMR analysis of this compound and presents an interpretation of the expected spectral data.
Molecular Structure and Proton Environments
The chemical structure of this compound contains several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. The protons are labeled as follows for assignment purposes:
Caption: Chemical structure of this compound with proton labels.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound based on analysis of similar compounds. The data is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of Protons) | Coupling Constant (J, Hz) | Assignment |
| Hₐ | ~10-12 | Singlet (broad) | 1H | - | Carboxylic acid (-COOH) |
| Hb | ~7.28 | Doublet | 2H | ~8.0 | Aromatic protons ortho to CH₂COOH |
| Hc | ~7.22 | Doublet | 2H | ~8.0 | Aromatic protons ortho to CH₂OCH₃ |
| Hd | ~4.45 | Singlet | 2H | - | Methylene protons (-CH₂OCH₃) |
| Hₑ | ~3.65 | Singlet | 2H | - | Methylene protons (-CH₂COOH) |
| Hf | ~3.38 | Singlet | 3H | - | Methoxymethyl protons (-OCH₃) |
Experimental Protocol
This section provides a detailed protocol for the preparation and ¹H NMR analysis of a sample of this compound.
Materials and Reagents
-
This compound
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Sample Preparation Workflow
Caption: Workflow for sample preparation for ¹H NMR analysis.
NMR Instrument Parameters
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the respective protons in the molecule.
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show six distinct signals corresponding to the different proton environments.
-
Carboxylic Acid Proton (Hₐ): A broad singlet is anticipated in the downfield region (δ 10-12 ppm). The broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Hb and Hc): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing acetic acid group (Hb) are expected to be slightly downfield compared to the protons ortho to the methoxymethyl group (Hc).
-
Methylene Protons (Hd): The protons of the methylene group attached to the oxygen of the methoxymethyl substituent are expected to appear as a singlet around δ 4.45 ppm.
-
Methylene Protons (Hₑ): The protons of the methylene group of the acetic acid moiety are expected to appear as a singlet around δ 3.65 ppm.
-
Methoxymethyl Protons (Hf): The three protons of the methyl group in the methoxymethyl substituent will give rise to a sharp singlet at approximately δ 3.38 ppm.
Logical Relationship of Spectral Features
The connectivity and electronic environment of the protons in this compound directly influence the observed ¹H NMR spectrum.
Caption: Relationship between molecular structure and ¹H NMR spectral data.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. The predicted spectrum, characterized by distinct signals for the carboxylic acid, aromatic, methylene, and methoxymethyl protons, allows for unambiguous confirmation of the compound's identity and purity. The provided protocol offers a standardized method for obtaining high-quality ¹H NMR data for this and structurally related compounds.
Application Notes and Protocols: 13C NMR Spectrum of 2-(4-(methoxymethyl)phenyl)acetic acid
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1][2][3] This document provides a detailed protocol for the acquisition and interpretation of the 13C NMR spectrum of 2-(4-(methoxymethyl)phenyl)acetic acid, a compound of interest in pharmaceutical research and drug development. The methodologies outlined are intended for researchers, scientists, and professionals in the field.
Predicted 13C NMR Data
The chemical shifts in 13C NMR are influenced by the electronic environment of each carbon atom.[2] Based on data from analogous compounds, including phenylacetic acid and its derivatives, the predicted 13C NMR chemical shifts for this compound are summarized in the table below.[4][5]
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Notes |
| C=O (Carboxylic Acid) | ~178 | Singlet (s) | The carbonyl carbon is typically found in the 170-180 ppm range.[6] |
| C1 (Aromatic, C-CH2COOH) | ~133 | Singlet (s) | Quaternary carbon, deshielded by the attached acetic acid group. |
| C2/C6 (Aromatic, CH) | ~129 | Doublet (d) | Aromatic CH carbons adjacent to the acetic acid substituent. |
| C3/C5 (Aromatic, CH) | ~129 | Doublet (d) | Aromatic CH carbons adjacent to the methoxymethyl substituent. |
| C4 (Aromatic, C-CH2OCH3) | ~137 | Singlet (s) | Quaternary carbon, deshielded by the attached methoxymethyl group. |
| CH2 (Acetic Acid) | ~41 | Triplet (t) | Methylene carbon of the acetic acid side chain. |
| CH2 (Benzylic) | ~74 | Triplet (t) | Methylene carbon of the methoxymethyl group. |
| OCH3 (Methoxy) | ~58 | Quartet (q) | Methyl carbon of the methoxy group, typically in the 55-62 ppm range.[7][8][9][10] |
Note: Predicted values are based on spectral data of similar compounds and may vary slightly from experimental results. The solvent used for analysis can also influence chemical shifts.
Experimental Protocol
A standard protocol for obtaining a 13C NMR spectrum of a small organic molecule is detailed below.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup
-
This protocol is based on a standard 400 MHz NMR spectrometer.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be performed manually or using an automated shimming routine.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition
-
Set the appropriate acquisition parameters for a proton-decoupled 13C NMR experiment. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).[2]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[11]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[1][2] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Initiate the data acquisition.
4. Data Processing
-
Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum.
-
Apply a line broadening factor (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0 ppm.
-
Integrate the peaks if quantitative analysis is required, although integration in routine 13C NMR is often not as accurate as in 1H NMR unless specific experimental conditions are met.[11]
-
Use peak picking to label the chemical shift of each signal.
Workflow Diagram
The following diagram illustrates the general workflow for obtaining and analyzing the 13C NMR spectrum of this compound.
Caption: Workflow for 13C NMR analysis.
Advanced NMR Experiments for Signal Assignment
For unambiguous assignment of each carbon signal, especially the aromatic carbons, advanced 2D NMR experiments are recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons, distinguishing between CH, CH2, and CH3 groups.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) that can differentiate between CH, CH2, and CH3 carbons.[12]
By following this protocol and utilizing advanced techniques when necessary, researchers can confidently obtain and interpret the 13C NMR spectrum of this compound for structural verification and further studies.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. rsc.org [rsc.org]
- 5. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bhu.ac.in [bhu.ac.in]
Application Note: Mass Spectrometric Analysis of 2-(4-(methoxymethyl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed protocol for the analysis of 2-(4-(methoxymethyl)phenyl)acetic acid (MW: 180.19 g/mol ), a substituted phenylacetic acid derivative relevant in pharmaceutical synthesis and metabolite identification. Due to the absence of published mass spectra for this specific compound, this note presents a predicted fragmentation pathway based on established principles of mass spectrometry for aromatic carboxylic acids and ethers. A robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is provided, enabling sensitive and selective quantification. The methodologies are designed for researchers in drug discovery, development, and quality control.
1. Introduction
This compound is an organic compound featuring a phenylacetic acid core, which is a common structural motif in pharmaceuticals. The analysis and quantification of such compounds are critical for process chemistry, metabolite studies, and quality assurance. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose. This application note details the predicted mass spectral behavior of the title compound and provides a comprehensive protocol for its analysis using LC-MS/MS with electrospray ionization (ESI), a technique well-suited for polar, ionizable molecules like carboxylic acids.[1][2]
2. Predicted Mass Spectrum and Fragmentation
The fragmentation pattern of this compound under mass spectrometric analysis can be predicted based on its structural features: a carboxylic acid group, a stable aromatic ring, and a benzylic ether linkage.
-
Ionization: In negative ion mode ESI, the molecule will readily deprotonate to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 179.1. In positive ion mode, the molecular ion [M]⁺• would be observed at m/z 180.1.
-
Primary Fragmentation: The most characteristic fragmentation for phenylacetic acids is the cleavage of the bond between the alpha-carbon and the carboxyl group.[3]
-
In negative ion mode, collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 179.1) is expected to result in a neutral loss of CO₂ (44.0 Da), producing the most stable and abundant product ion at m/z 135.1 .
-
In positive ion mode, the molecular ion (m/z 180.1) would lose a carboxyl radical (•COOH, 45.0 Da), also yielding a highly stable benzylic cation at m/z 135.1 . This fragment, the 4-(methoxymethyl)benzyl cation, is expected to be the base peak. This is analogous to the fragmentation of its isomer, 4-methoxyphenylacetic acid, which shows a base peak at m/z 121 following the loss of the carboxyl group.[4]
-
-
Secondary Fragmentation: The primary fragment ion (m/z 135.1) may undergo further fragmentation, including the loss of formaldehyde (CH₂O, 30.0 Da) to yield a benzyl cation fragment at m/z 105.1, which can subsequently rearrange to the stable tropylium ion at m/z 91.1.
The predicted fragmentation pathway is visualized in the diagram below.
3. Quantitative Data Summary
The key predicted ions for use in developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods are summarized in the table below. The transition from the deprotonated molecule to its main fragment is ideal for quantification.
| Ion Description | Precursor Ion (m/z) [ESI-] | Precursor Ion (m/z) [ESI+] | Predicted Product Ion (m/z) | Fragmentation Event | Proposed Use |
| Deprotonated Molecule | 179.1 | - | - | Deprotonation | Precursor Ion |
| Molecular Ion | - | 180.1 | - | Electron Ionization | Precursor Ion |
| Primary Fragment | 179.1 | 180.1 | 135.1 | Loss of CO₂ or •COOH | Quantifier Ion |
| Secondary Fragment | 179.1 | 180.1 | 105.1 | Loss of CO₂/•COOH then CH₂O | Qualifier Ion |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for method development and can be adapted based on available instrumentation and specific matrix requirements.
1. Materials and Reagents
-
Reference standard of this compound
-
Deuterated internal standard (IS), if available (e.g., Phenylacetic-d7 acid)
-
LC-MS grade water
-
LC-MS grade acetonitrile and/or methanol
-
LC-MS grade formic acid
-
0.22 µm syringe filters
2. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve a concentration range appropriate for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Dilute the sample matrix (e.g., reaction mixture, plasma) with the initial mobile phase composition to ensure compatibility and minimize matrix effects. If analyzing complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[2]
-
Final Step: Filter all samples and standards through a 0.22 µm filter before injection.
3. Instrumentation and Conditions
The following conditions are based on established methods for similar analytes.[5][6]
-
LC System: Agilent 1100 series or equivalent
-
MS System: Triple quadrupole mass spectrometer
-
Column: Agilent Zorbax SB-C18 (2.1 x 30 mm, 3.5 µm) or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Mass Spectrometer Conditions (ESI Negative Mode):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transition (for quantification): m/z 179.1 → 135.1
-
MRM Transition (for confirmation): m/z 179.1 → 105.1
-
4. Experimental Workflow
The overall workflow for the analysis is depicted below.
This application note provides a predictive but comprehensive guide for the mass spectrometric analysis of this compound. By leveraging established fragmentation rules for related chemical classes, a reliable LC-MS/MS method using negative mode ESI and MRM for quantification has been proposed. The detailed protocol for sample preparation, chromatography, and mass spectrometry serves as a robust starting point for researchers in pharmaceutical development and analytical science, enabling the accurate and sensitive determination of this compound in various samples.
References
- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. addi.ehu.es [addi.ehu.es]
- 6. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
Application Note and Protocol: HPLC Analysis of 2-(4-(methoxymethyl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-(methoxymethyl)phenyl)acetic acid is an organic compound with potential applications in pharmaceutical synthesis and research. Accurate and reliable analytical methods are crucial for its quantification and quality control. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for structurally related phenylacetic acid derivatives, such as loxoprofen, and serves as a robust starting point for method development and validation.
I. HPLC Method Parameters
A reversed-phase HPLC method is proposed for the analysis of this compound. The following table summarizes the recommended starting conditions, derived from methods used for similar compounds.[1][2][3][4] Method optimization and validation are required to determine the specific performance characteristics for this analyte.
Table 1: Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm[1][2] |
| Mobile Phase | Acetonitrile and 0.01 M Sodium Dihydrogen Phosphate Buffer (pH adjusted to 2.0-4.6 with phosphoric acid)[1][4] |
| Gradient | Isocratic or Gradient (e.g., starting with 50:50 v/v Acetonitrile:Buffer)[3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 222 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C |
| Internal Standard (optional) | Probenecid or a structurally similar compound[2] |
II. Experimental Protocols
A. Preparation of Reagents and Solutions
-
Mobile Phase Preparation (0.01 M Sodium Dihydrogen Phosphate Buffer, pH 3.0):
-
Dissolve 1.20 g of anhydrous sodium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with 10% orthophosphoric acid.[2]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v).[3]
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample containing this compound.
-
Dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Sonication may be used to ensure complete dissolution.[2]
-
Filter the sample solution through a 0.2 µm syringe filter into an HPLC vial before injection.[2]
-
B. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas.
C. Data Analysis
-
Qualitative Analysis: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solution using the calibration curve equation.
-
III. Method Validation (General Guidelines)
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for loxoprofen analysis is 1.5–15 µg/ml.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Logical flow for developing an HPLC method for a novel compound.
References
- 1. CN110261531B - Method for detecting related substances in loxoprofen or sodium salt thereof - Google Patents [patents.google.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
Applications of 2-(4-(methoxymethyl)phenyl)acetic acid in Medicinal Chemistry: A Review of Related Compounds
Initial Assessment: As of late 2025, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the medicinal chemistry applications of 2-(4-(methoxymethyl)phenyl)acetic acid. There is no available data on its biological activity, mechanism of action, or established experimental protocols.
However, by examining its structural analog, 2-(4-methoxyphenyl)acetic acid, and the broader class of phenylacetic acid derivatives, we can infer potential areas of application and provide context for future research. This document summarizes the known medicinal chemistry applications of these related compounds to serve as a guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound.
Applications of the Structural Analog: 2-(4-methoxyphenyl)acetic acid
The closely related compound, 2-(4-methoxyphenyl)acetic acid (also known as 4-methoxyphenylacetic acid), has found utility in several areas of medicinal and chemical research.
Biomarker for Non-Small Cell Lung Cancer (NSCLC)
Recent metabolomics studies have identified 2-(4-methoxyphenyl)acetic acid as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[1][2] Studies have shown that levels of this metabolite are significantly different between NSCLC patients and healthy controls, suggesting its potential role in diagnostic screening.[1][2] Further research indicates that 2-(4-methoxyphenyl)acetic acid may have a protective role in preventing the development of lung cancer.[1]
Intermediate in Pharmaceutical Synthesis
2-(4-methoxyphenyl)acetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals.[3] A notable example is its use in the production of Dextromethorphan, a widely used cough suppressant.[4] The synthesis involves the condensation of 2-(4-methoxyphenyl)acetic acid with a cyclohexene ethylamine derivative, followed by a series of cyclization and reduction reactions.[4]
Ligand in the Synthesis of Bioactive Metal Complexes
This compound has been utilized as a ligand in the synthesis of dinuclear gallium(III) and phenyltin(IV) carboxylate metal complexes. These complexes are of interest in medicinal chemistry for their potential pharmacological activities, including anticancer properties.
General Applications of the Phenylacetic Acid Scaffold
The phenylacetic acid moiety is a well-established scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.
Anti-inflammatory Agents
Phenylacetic acid derivatives are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] A prime example is Diclofenac, a potent NSAID used to treat pain and inflammatory conditions.[6] The anti-inflammatory mechanism of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. Some phenylacetic acid derivatives have also been found to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting alternative mechanisms of action.[7]
Anticancer Agents
Several derivatives of phenylacetic acid have been synthesized and evaluated for their potential as anticancer agents.[8][9] These compounds have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including prostate and breast cancer.[10][8][11] The mechanism of action for some of these derivatives involves the induction of apoptosis through the regulation of key proteins in the cell death pathway.[11]
Analgesic and Antipyretic Agents
In addition to their anti-inflammatory effects, many phenylacetic acid derivatives exhibit significant analgesic (pain-relieving) and antipyretic (fever-reducing) activities.[12][13]
Hypothetical Applications of this compound
Based on the known activities of its structural analog and the broader phenylacetic acid class, we can hypothesize potential, yet unproven, applications for this compound. The replacement of the methoxy group with a methoxymethyl group may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to a modified pharmacological profile.
-
Potential as a Novel NSAID: Given the prevalence of the phenylacetic acid scaffold in NSAIDs, this compound could be investigated for anti-inflammatory activity, possibly through the inhibition of COX enzymes.
-
Candidate for Anticancer Drug Development: Its structural similarity to other phenylacetic acid derivatives with cytotoxic properties makes it a candidate for screening against various cancer cell lines.
-
Neurological Applications: The structural relationship to compounds that interact with GHB binding sites suggests potential for investigation in the context of neurological disorders.
Experimental Protocols: A Representative Example
As there are no specific experimental protocols for this compound, the following is a general protocol for an in vitro cyclooxygenase (COX) inhibition assay, a common method for evaluating potential NSAIDs. This protocol is provided as a representative example and would require optimization for the specific test compound.
Protocol: In Vitro Fluorometric COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
10X COX Assay Buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the COX Assay Buffer to 1X with distilled water.
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in DMSO.
-
Prepare a stock solution of arachidonic acid.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
150 µL of 1X COX Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution (or DMSO for control wells)
-
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Immediately add 10 µL of the fluorometric substrate.
-
Read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
-
Visualizations
The following diagrams illustrate a potential mechanism of action for a phenylacetic acid derivative as an NSAID and a general workflow for screening such a compound.
Caption: Potential mechanism of action for a phenylacetic acid derivative as a non-steroidal anti-inflammatory drug (NSAID) via inhibition of the COX enzyme.
Caption: A generalized experimental workflow for the screening and evaluation of a potential anti-inflammatory compound.
Disclaimer: The information provided on potential applications and the representative experimental protocol for this compound is hypothetical and based on the activities of structurally related compounds. Further research is required to validate these potential applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103058928A - Preparation method of dextromethorphan intermediate 1-(4-methoxyl) benzyl-1,2,3,4,5,6,7,8-octahydro isoquinoline - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 12. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 13. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-(methoxymethyl)phenyl)acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(methoxymethyl)phenyl)acetic acid is a valuable building block in organic synthesis, primarily utilized as a precursor in the preparation of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid moiety and a modifiable methoxymethyl group, allows for versatile chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly as a key starting material for a Loxoprofen intermediate.
Key Applications
The principal application of this compound lies in its conversion to more complex intermediates for drug synthesis. The methoxymethyl group can be readily transformed into a reactive bromomethyl group, a crucial handle for subsequent alkylation reactions. This strategy is central to the synthesis of Loxoprofen, a widely used NSAID. The carboxylic acid function allows for further derivatization or can be the ultimate pharmacophore of the target molecule.
Precursor to Loxoprofen Intermediate
This compound serves as a strategic precursor to 2-(4-bromomethyl)phenylpropionic acid, a key intermediate in the synthesis of Loxoprofen. The synthetic route involves the transformation of the methoxymethyl group into a bromomethyl group, which is then used to alkylate a cyclopentanone derivative.
Quantitative Data Summary
The following table summarizes quantitative data for key transformations related to the application of this compound and its derivatives in the synthesis of a Loxoprofen intermediate.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | α-Methylation of this compound | Methyl Iodide, Strong Base | THF | -78 to rt | 2-4 | 85-95 (estimated) | General knowledge of α-alkylation |
| 2 | Conversion of Methoxymethyl to Bromomethyl | HBr/AcOH or NBS/AIBN | Acetic Acid or CCl4 | 80-110 | 4-12 | 80-95 | Analogy to similar transformations |
| 3 | Alkylation of 2-ethoxycarbonylcyclopentanone | 2-(4-bromomethyl)phenylpropionic acid, Base | Toluene | Reflux | 10-12 | ~85 | [1] |
| 4 | Hydrolysis and Decarboxylation | HBr, Acetic Acid | Acetic Acid | Reflux | 8-10 | ~90 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid from this compound
This protocol describes a plausible two-step synthesis of the key Loxoprofen intermediate, 2-(4-bromomethyl)phenyl)propionic acid, starting from this compound. The first step is an α-methylation, followed by the conversion of the methoxymethyl group to a bromomethyl group.
Step 1: α-Methylation of this compound
-
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, and standard glassware for extraction and filtration.
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (2.2 eq) via a dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-(4-(methoxymethyl)phenyl)propionic acid, which can be purified by column chromatography.
-
Step 2: Conversion of 2-(4-(methoxymethyl)phenyl)propionic acid to 2-(4-(bromomethyl)phenyl)propionic acid
-
Materials:
-
2-(4-(methoxymethyl)phenyl)propionic acid
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Acetic acid
-
Ice water
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(4-(methoxymethyl)phenyl)propionic acid (1.0 eq) in glacial acetic acid.
-
Add 33% HBr in acetic acid (3.0 eq).
-
Heat the reaction mixture to 100-110 °C and reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.
-
Dry the solid under vacuum to obtain 2-(4-bromomethyl)phenyl)propionic acid. Further purification can be achieved by recrystallization.
-
Visualizations
Logical Workflow: Synthesis of Loxoprofen
The following diagram illustrates the synthetic pathway from this compound to the final API, Loxoprofen.
Caption: Synthetic workflow for Loxoprofen.
Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions found in the literature. These should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols: Derivatization of 2-(4-(methoxymethyl)phenyl)acetic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(methoxymethyl)phenyl)acetic acid is a versatile scaffold for the development of novel therapeutic agents. Its structural features, including a carboxylic acid group and a methoxymethylphenyl moiety, offer multiple points for chemical modification to generate a diverse library of compounds for biological screening. Derivatization of the carboxylic acid can modulate the compound's physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and outlines strategies for their subsequent biological evaluation.
Rationale for Derivatization
The primary goal of derivatizing this compound is to explore the structure-activity relationship (SAR) and identify compounds with enhanced biological activity. The carboxylic acid group is a key pharmacophore that can be modified to:
-
Improve potency and selectivity: By introducing different functional groups, the interaction with biological targets can be optimized.
-
Enhance pharmacokinetic properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Reduce off-target toxicity: Derivatization can mitigate undesirable interactions with other biological molecules.
Potential Biological Targets
Derivatives of phenylacetic acid have shown activity against a range of biological targets. Two promising areas for screening a library of this compound derivatives are:
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Agonists of PPARs are used in the treatment of metabolic diseases like type 2 diabetes.
-
Anti-inflammatory Pathways: Phenylacetic acid derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and inhibiting the production of pro-inflammatory cytokines like TNF-α.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives
This protocol describes the synthesis of a library of amide derivatives from this compound using a carbodiimide-mediated coupling reaction.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ester Derivatives
This protocol details the synthesis of ester derivatives of this compound via Fischer esterification.
Materials:
-
This compound
-
A diverse library of alcohols
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in the desired alcohol (used as solvent and reagent), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-8 hours. The formation of water can be monitored using a Dean-Stark apparatus if using a non-alcoholic solvent like toluene.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure ester derivative.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Biological Activity of Structurally Related Compounds
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the activity of structurally similar phenylacetic and phenoxyacetic acid derivatives to guide screening efforts.
Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4]
| Compound | R Group on N-phenyl | Cell Line | IC₅₀ (µM) |
| 2b | 3-nitro | PC3 (Prostate) | 52 |
| 2c | 4-nitro | PC3 (Prostate) | 80 |
| 2c | 4-nitro | MCF-7 (Breast) | 100 |
| Imatinib | (Reference) | PC3 (Prostate) | 40 |
| Imatinib | (Reference) | MCF-7 (Breast) | 98 |
Table 2: Antimicrobial Activity of Phenolic Acid Esters [5][6][7]
| Compound Class | Alkyl Ester | Microorganism | MIC (mM) |
| Phenolic Acids | Methyl | Escherichia coli | >20 |
| Butyl | Escherichia coli | 5.0 | |
| Methyl | Bacillus cereus | 20 | |
| Butyl | Bacillus cereus | <1.25 | |
| Methyl | Saccharomyces cerevisiae | 20 | |
| Butyl | Saccharomyces cerevisiae | <1.25 |
Visualizations
Signaling Pathways and Workflows
Caption: PPAR signaling pathway activation by a ligand.
Caption: A typical workflow for high-throughput screening.
Caption: Strategy for generating amide and ester libraries.
Conclusion
The derivatization of this compound represents a promising strategy for the discovery of novel bioactive compounds. The protocols and screening strategies outlined in these application notes provide a framework for the synthesis and evaluation of a diverse chemical library. By systematically exploring the chemical space around this scaffold, researchers can identify lead compounds with therapeutic potential in metabolic and inflammatory diseases.
References
- 1. Two Ferulic Acid Derivatives Inhibit Neuroinflammatory Response in Human HMC3 Microglial Cells via NF-κB Signaling Pathway | MDPI [mdpi.com]
- 2. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes: 2-(4-(methoxymethyl)phenyl)acetic acid as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-(4-(methoxymethyl)phenyl)acetic acid as a key intermediate in the synthesis of various pharmaceutical agents. This document outlines its application in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and cardiovascular agents, supported by detailed experimental protocols and relevant biological pathways.
Introduction
This compound is a derivative of phenylacetic acid, a well-established building block in medicinal chemistry. The presence of the methoxymethyl group at the para position offers unique steric and electronic properties that can be exploited to modulate the pharmacological activity, selectivity, and pharmacokinetic profile of target drug molecules. This intermediate is particularly promising for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors and calcium channel blockers.
Potential Applications in Drug Synthesis
Synthesis of Novel Selective COX-2 Inhibitors (Celecoxib Analogs)
Selective COX-2 inhibitors are a class of NSAIDs that exhibit anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The diarylpyrazole scaffold is a key pharmacophore in many selective COX-2 inhibitors, including Celecoxib.[2] this compound can serve as a crucial precursor for the synthesis of novel diarylpyrazole derivatives with potential COX-2 inhibitory activity.
The synthesis of such analogs typically involves a multi-step process, beginning with the conversion of the phenylacetic acid derivative to a 1,3-dione, followed by cyclization with a substituted hydrazine to form the pyrazole ring.
Experimental Workflow for Synthesis of a Celecoxib Analog:
Caption: Synthetic workflow for a novel Celecoxib analog.
Synthesis of Diltiazem and Dextromethorphan Analogs
The structurally related compound, p-methoxyphenylacetic acid, is a known intermediate in the synthesis of the calcium channel blocker Diltiazem and the cough suppressant Dextromethorphan.[1][3] This suggests that this compound can be utilized to create novel analogs of these drugs, potentially leading to improved therapeutic properties.
The synthesis of Dextromethorphan intermediates involves the condensation of the phenylacetic acid derivative with a cyclohexenyl ethylamine, followed by cyclization.[1] The synthesis of Diltiazem involves a multi-step sequence starting from a phenylacetic acid derivative to construct the benzothiazepine core.[4]
Signaling Pathways
Prostaglandin Synthesis and COX-2 Inhibition
COX-2 is a key enzyme in the prostaglandin synthesis pathway.[3][5] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation and pain.[6][7] Selective COX-2 inhibitors block this step, leading to their anti-inflammatory and analgesic effects.
Prostaglandin Synthesis Pathway and Site of COX-2 Inhibition:
Caption: Inhibition of the COX-2 pathway by a Celecoxib analog.
L-type Calcium Channel Blockade
Diltiazem is a calcium channel blocker that primarily targets L-type calcium channels in cardiac and smooth muscle cells.[8] By inhibiting the influx of calcium ions, it leads to vasodilation and a decrease in heart rate and contractility, making it effective in treating hypertension and angina.[2]
L-type Calcium Channel Signaling Pathway and Diltiazem Action:
Caption: Blockade of L-type calcium channels by a Diltiazem analog.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of pharmaceutical intermediates and final compounds using this compound.
Protocol 1: Synthesis of 1,1,1-Trifluoro-4-(4-(methoxymethyl)phenyl)butane-2,4-dione (Celecoxib Intermediate)
This protocol describes the synthesis of a key diketone intermediate for the preparation of a Celecoxib analog.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl trifluoroacetate
-
Toluene, anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: To a solution of this compound (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give methyl 2-(4-(methoxymethyl)phenyl)acetate.
-
Claisen Condensation: To a suspension of sodium hydride (2.5 eq) in anhydrous toluene (15 vol), add a solution of methyl 2-(4-(methoxymethyl)phenyl)acetate (1.0 eq) and ethyl trifluoroacetate (1.5 eq) in anhydrous toluene (5 vol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench with 1 M HCl. Separate the organic layer and wash with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1,1,1-trifluoro-4-(4-(methoxymethyl)phenyl)butane-2,4-dione.
Quantitative Data (Expected):
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(4-(methoxymethyl)phenyl)acetate | This compound | SOCl₂, MeOH | Methanol | 0 - RT | 4 | ~95 |
| 2 | 1,1,1-Trifluoro-4-(4-(methoxymethyl)phenyl)butane-2,4-dione | Methyl 2-(4-(methoxymethyl)phenyl)acetate | NaH, Ethyl trifluoroacetate | Toluene | 0 - RT | 12 | ~80-85 |
Protocol 2: Synthesis of a Novel Diarylpyrazole (Celecoxib Analog)
This protocol outlines the cyclization reaction to form the final diarylpyrazole compound.
Materials:
-
1,1,1-Trifluoro-4-(4-(methoxymethyl)phenyl)butane-2,4-dione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol (EtOH)
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Acetic acid
Procedure:
-
A mixture of 1,1,1-trifluoro-4-(4-(methoxymethyl)phenyl)butane-2,4-dione (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq) in ethanol (20 vol) is heated to reflux for 6 hours.
-
A few drops of acetic acid can be added to catalyze the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitation occurs, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the novel diarylpyrazole.
Quantitative Data (Expected):
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Novel Diarylpyrazole | 1,1,1-Trifluoro-4-(4-(methoxymethyl)phenyl)butane-2,4-dione | 4-Sulfonamidophenylhydrazine HCl | Ethanol | Reflux | 6 | ~75-85 |
Conclusion
This compound is a promising and versatile pharmaceutical intermediate. Its structural features make it an ideal candidate for the synthesis of novel analogs of established drugs like Celecoxib, Diltiazem, and Dextromethorphan. The provided protocols offer a solid foundation for researchers to explore the synthesis of these new chemical entities, which may lead to the development of safer and more effective therapeutic agents. Further studies are warranted to fully elucidate the pharmacological profiles of the resulting compounds.
References
- 1. An Improved Process For Preparing Intermediates Of Dextromethorphan [quickcompany.in]
- 2. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 4. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid.
Troubleshooting Guides
Issue 1: Low or No Product Yield in the Hydrolysis of 2-(4-(methoxymethyl)phenyl)acetonitrile
Question: I am attempting to synthesize this compound by hydrolyzing the corresponding nitrile, but I am getting very low yields or no product at all. What could be the issue?
Answer: Low or no yield during the hydrolysis of 2-(4-(methoxymethyl)phenyl)acetonitrile can stem from several factors. The primary concern is the stability of the methoxymethyl (MOM) ether protecting group under the hydrolysis conditions.
Possible Causes and Solutions:
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Cleavage of the Methoxymethyl (MOM) Ether: The MOM group is susceptible to cleavage under strongly acidic conditions, which are often employed for nitrile hydrolysis.[1][2] This would lead to the formation of 2-(4-(hydroxymethyl)phenyl)acetic acid or other byproducts.
-
Solution: Opt for basic hydrolysis conditions. Refluxing the nitrile with an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide is generally effective and preserves the MOM group.[3]
-
-
Incomplete Hydrolysis: The hydrolysis of nitriles can be slow.
-
Solution: Ensure a sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Poor Quality Starting Material: The starting nitrile may be impure.
-
Solution: Purify the 2-(4-(methoxymethyl)phenyl)acetonitrile before hydrolysis, for example, by vacuum distillation or column chromatography.
-
| Parameter | Acid Hydrolysis | Basic Hydrolysis |
| Reagents | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Potential Issue | Cleavage of MOM group[1][2] | Generally compatible |
| Typical Yield | Variable, can be low | Generally higher |
Issue 2: Formation of Significant Byproducts in the Grignard Reaction Route
Question: I am using a Grignard reagent prepared from 4-(methoxymethyl)benzyl chloride for carboxylation, but my final product is contaminated with significant byproducts. How can I minimize these?
Answer: The Grignard synthesis of this compound is prone to side reactions, primarily Wurtz coupling.
Possible Causes and Solutions:
-
Wurtz Coupling: The Grignard reagent can react with the starting benzyl chloride to form 1,2-bis(4-(methoxymethyl)phenyl)ethane. This is a common issue with reactive benzyl halides.[4][5]
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Solution 1 (Slow Addition): Add the 4-(methoxymethyl)benzyl chloride slowly to the magnesium turnings in the solvent to maintain a low concentration of the halide and minimize coupling.
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Solution 2 (Solvent Choice): Tetrahydrofuran (THF) can sometimes promote Wurtz coupling. Consider using diethyl ether, which may give a better ratio of Grignard reagent to the coupling byproduct.[4]
-
-
Reaction with Atmospheric CO₂: Premature reaction of the Grignard reagent with atmospheric carbon dioxide can reduce the yield.
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Solution: Maintain a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon) throughout the formation and carboxylation of the Grignard reagent.
-
-
Impure Magnesium: Oxidized magnesium turnings can hinder the formation of the Grignard reagent.
-
Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[6]
-
| Side Product | Formation Condition | Mitigation Strategy |
| 1,2-bis(4-(methoxymethyl)phenyl)ethane | High concentration of benzyl halide | Slow addition of halide, choice of solvent |
| Benzoic acid derivative (from premature carboxylation) | Exposure to air (CO₂) | Maintain inert atmosphere |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and practical laboratory-scale synthetic routes include:
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Hydrolysis of 2-(4-(methoxymethyl)phenyl)acetonitrile: This is often a reliable two-step process starting from the corresponding benzyl chloride.[7][8]
-
Grignard Reaction and Carboxylation: This involves the formation of a Grignard reagent from 4-(methoxymethyl)benzyl chloride followed by reaction with carbon dioxide.[9]
-
Palladium-Catalyzed Carbonylation: This method uses a palladium catalyst to directly carbonylate 4-(methoxymethyl)benzyl chloride.[10][11][12]
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Willgerodt-Kindler Reaction: This route starts from 4-(methoxymethyl)acetophenone and involves reaction with sulfur and an amine (like morpholine), followed by hydrolysis of the resulting thioamide.[13][14][15]
Q2: How can I purify the final product, this compound?
A2: Purification of the final product typically involves the following steps:
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Acid-Base Extraction: After the reaction, the mixture is typically worked up by partitioning between an organic solvent and water. The aqueous layer can be acidified to precipitate the carboxylic acid.
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Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as water, ethanol/water, or toluene, to obtain a pure product.[16][17]
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexanes with a small amount of acetic acid is often effective.
Q3: Can the methoxymethyl (MOM) group be cleaved during the synthesis?
A3: Yes, the MOM ether is an acid-labile protecting group.[1][2] It is generally stable under basic, neutral, and many reductive or oxidative conditions. However, it can be cleaved by strong acids. Therefore, synthetic steps involving strong acidic conditions, such as acid-catalyzed hydrolysis of a nitrile, should be avoided or performed with caution.
Q4: What are some common impurities I might see in my final product?
A4: Common impurities depend on the synthetic route used:
-
From Nitrile Hydrolysis: Unreacted nitrile, 4-(hydroxymethyl)phenylacetic acid (if the MOM group is cleaved).
-
From Grignard Reaction: 1,2-bis(4-(methoxymethyl)phenyl)ethane (Wurtz coupling product).
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From Willgerodt-Kindler Reaction: Unreacted acetophenone, the intermediate thioamide.
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 2-(4-(methoxymethyl)phenyl)acetonitrile (Basic Conditions)
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Synthesis of 2-(4-(methoxymethyl)phenyl)acetonitrile: In a round-bottom flask, dissolve 4-(methoxymethyl)benzyl chloride (1.0 eq) in a suitable solvent like acetone or ethanol. Add sodium cyanide (1.1 eq) dissolved in a minimal amount of water. Heat the mixture to reflux and monitor the reaction by TLC. After completion, cool the reaction, filter off the salts, and remove the solvent under reduced pressure. The crude nitrile can be purified by vacuum distillation.[3]
-
Hydrolysis to the Carboxylic Acid: To the purified nitrile (1.0 eq), add a 10-20% aqueous solution of sodium hydroxide (3.0-5.0 eq). Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC. Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted nitrile. Acidify the aqueous layer with cold dilute hydrochloric acid until the pH is ~2. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.[8]
Protocol 2: Synthesis via Grignard Carboxylation
-
Grignard Reagent Formation: Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon). To a flask containing magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether, slowly add a solution of 4-(methoxymethyl)benzyl chloride (1.0 eq) in anhydrous diethyl ether. Maintain a gentle reflux during the addition. After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice. Allow the mixture to warm to room temperature.
-
Work-up and Isolation: Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 10. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 11. US3708529A - Process for preparing phenylacetic acid - Google Patents [patents.google.com]
- 12. Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process | Scilit [scilit.com]
- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. scispace.com [scispace.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: 2-(4-(methoxymethyl)phenyl)acetic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common and established synthetic routes for this compound and its analogs include:
-
Hydrolysis of 4-(methoxymethyl)benzyl cyanide: This is a widely used method for preparing phenylacetic acids. The reaction can be performed under acidic or basic conditions.
-
Grignard reaction of 4-(methoxymethyl)benzyl chloride: This route involves the formation of a Grignard reagent from 4-(methoxymethyl)benzyl chloride, followed by carboxylation with carbon dioxide.
-
Oxidation of 4-(methoxymethyl)phenylacetaldehyde: This method utilizes an oxidizing agent to convert the corresponding aldehyde to the carboxylic acid.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: The potential impurities largely depend on the chosen synthetic route. Common impurities include unreacted starting materials, by-products from side reactions, and degradation products. A summary of potential impurities for each route is provided in the troubleshooting section.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for monitoring the reaction progress and quantifying the product and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the final product and any isolated impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Hydrolysis of 4-(methoxymethyl)benzyl cyanide
Issue 1: Incomplete reaction, significant amount of starting material remains.
-
Possible Cause: Insufficient reaction time or temperature. Hydrolysis of nitriles can be slow.
-
Troubleshooting:
-
Increase the reaction time.
-
Gradually increase the reaction temperature while monitoring for potential degradation.
-
Ensure the concentration of the acid or base catalyst is adequate.
-
Issue 2: Presence of a neutral impurity, insoluble in aqueous base.
-
Possible Cause: Incomplete hydrolysis leading to the formation of 2-(4-(methoxymethyl)phenyl)acetamide.
-
Troubleshooting:
-
Re-subject the isolated product mixture to the hydrolysis conditions for a longer duration.
-
Purify the final product by recrystallization or column chromatography to remove the amide impurity.
-
Route 2: Grignard Reaction of 4-(methoxymethyl)benzyl chloride
Issue 1: Low yield of the desired carboxylic acid.
-
Possible Cause 1: Poor quality of magnesium turnings or glassware not being sufficiently dry. Grignard reactions are highly sensitive to moisture.
-
Troubleshooting 1:
-
Use freshly activated magnesium turnings.
-
Flame-dry all glassware and ensure anhydrous conditions are maintained throughout the reaction.
-
-
Possible Cause 2: Formation of a significant amount of a non-polar by-product.
-
Troubleshooting 2: This is likely due to Wurtz coupling, a common side reaction, leading to the formation of 1,2-bis(4-(methoxymethyl)phenyl)ethane.
-
Add the benzyl chloride slowly to the magnesium suspension to maintain a low concentration of the halide.
-
Ensure the reaction temperature is not too high, as elevated temperatures can favor the coupling reaction.
-
Issue 2: The final product is contaminated with a high-boiling, non-acidic impurity.
-
Possible Cause: Presence of the Wurtz coupling by-product, 1,2-bis(4-(methoxymethyl)phenyl)ethane.
-
Troubleshooting:
-
Purify the final product by washing the ethereal solution of the crude product with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its salt, while the neutral dimer remains in the organic layer. Acidification of the aqueous layer will precipitate the pure product.
-
Route 3: Oxidation of 4-(methoxymethyl)phenylacetaldehyde
Issue 1: Over-oxidation and formation of multiple by-products.
-
Possible Cause: The oxidizing agent is too strong or the reaction conditions are too harsh.
-
Troubleshooting:
-
Use a milder oxidizing agent, such as sodium chlorite with a scavenger.
-
Carefully control the reaction temperature, often running the reaction at or below room temperature.
-
Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Issue 2: The presence of an acidic impurity with a similar polarity to the product.
-
Possible Cause: Oxidation of the methoxymethyl group to a formyl or carboxyl group, leading to the formation of 4-formylphenylacetic acid or 4-carboxyphenylacetic acid.
-
Troubleshooting:
-
Careful selection of the oxidizing agent and reaction conditions is crucial to achieve chemoselectivity.
-
Purification by column chromatography with a suitable solvent system may be necessary to separate these closely related acidic impurities.
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Synthetic Route | Potential Impurity | Chemical Structure | Common Cause |
| Hydrolysis | 4-(methoxymethyl)benzyl cyanide | 4-(CH₃OCH₂)-C₆H₄-CH₂CN | Unreacted starting material |
| 2-(4-(methoxymethyl)phenyl)acetamide | 4-(CH₃OCH₂)-C₆H₄-CH₂CONH₂ | Incomplete hydrolysis | |
| Grignard Reaction | 4-(methoxymethyl)benzyl chloride | 4-(CH₃OCH₂)-C₆H₄-CH₂Cl | Unreacted starting material |
| 1,2-bis(4-(methoxymethyl)phenyl)ethane | [4-(CH₃OCH₂)-C₆H₄-CH₂]₂ | Wurtz coupling side reaction | |
| Toluene | C₆H₅CH₃ | If the Grignard reagent deprotonates an acidic alpha-hydrogen in the solvent or substrate. | |
| Oxidation | 4-(methoxymethyl)phenylacetaldehyde | 4-(CH₃OCH₂)-C₆H₄-CH₂CHO | Unreacted starting material |
| 4-formylphenylacetic acid | 4-(CHO)-C₆H₄-CH₂COOH | Over-oxidation of the methoxymethyl group | |
| 4-carboxyphenylacetic acid | 4-(COOH)-C₆H₄-CH₂COOH | Over-oxidation of the methoxymethyl group |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 4-(methoxymethyl)benzyl cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-(methoxymethyl)benzyl cyanide (1 equivalent).
-
Hydrolysis: Add a 10 M aqueous solution of sulfuric acid (10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or a toluene/heptane mixture) to obtain pure this compound.
Protocol 2: Synthesis via Grignard Reaction of 4-(methoxymethyl)benzyl chloride
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether. Slowly add a solution of 4-(methoxymethyl)benzyl chloride (1 equivalent) in anhydrous diethyl ether. Maintain a gentle reflux during the addition.
-
Carboxylation: Cool the Grignard reagent to 0 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Work-up: Quench the reaction by slowly adding 1 M aqueous HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic routes to this compound and potential side reactions.
Technical Support Center: Synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other experimental challenges encountered during the preparation of 2-(4-(methoxymethyl)phenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Route 1: From 4-(Methoxymethyl)benzyl Halide via Nitrile Hydrolysis
Q1: My yield is low in the cyanation of 4-(methoxymethyl)benzyl chloride. What are the common causes and solutions?
A1: Low yields in the cyanation step can be attributed to several factors:
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Hydrolysis of the Benzyl Chloride: 4-(Methoxymethyl)benzyl chloride is reactive and can be hydrolyzed back to the corresponding alcohol, especially if there is moisture in the reaction.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Formation of Isonitrile: While typically a minor byproduct with benzyl halides, the formation of isonitrile can be minimized by using anhydrous acetone as a solvent.[1]
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Dimerization: Benzyl halides can undergo self-condensation, especially under basic conditions.
-
Solution: A recommended procedure involves reacting the dried benzyl chloride with sodium cyanide and a catalytic amount of sodium iodide in anhydrous acetone under reflux.[1] This method helps to minimize hydrolysis and the formation of isonitriles.[1]
Q2: During the hydrolysis of 2-(4-(methoxymethyl)phenyl)acetonitrile, I'm isolating a significant amount of the corresponding amide. How can I drive the reaction to completion?
A2: The formation of 2-(4-(methoxymethyl)phenyl)acetamide is a common issue resulting from incomplete hydrolysis.[2][3]
-
Problem: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing (e.g., reaction time is too short, temperature is too low, or the concentration of the acid/base is insufficient), the reaction can stall at the amide stage.[3]
-
Solution: To ensure complete conversion to the carboxylic acid, you can:
-
Increase Reaction Time and Temperature: Refluxing the nitrile in a strong acidic solution (e.g., 30-70% sulfuric acid) or a strong basic solution (e.g., aqueous NaOH or KOH) for an extended period is typically required.[4]
-
Use Harsher Conditions: While needing careful control, using higher concentrations of acid or base can accelerate the hydrolysis of the amide.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate before stopping the reaction.
-
Route 2: From 4-(Methoxymethyl)acetophenone via the Willgerodt-Kindler Reaction
Q3: My Willgerodt-Kindler reaction is producing a lot of tar and the yield of the thioamide is low. How can I optimize this?
A3: The Willgerodt-Kindler reaction, which converts aryl ketones to thioamides (and subsequently to carboxylic acids), is known for sometimes producing tarry byproducts.[5]
-
Problem: The reaction involves heating a ketone with sulfur and a secondary amine (like morpholine). The complex mechanism can lead to polymerization and other side reactions if not properly controlled.[6][7]
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. Overheating can promote tar formation.
-
Reagent Stoichiometry: The ratio of the ketone, sulfur, and amine is crucial. Optimization of these ratios may be necessary for your specific substrate.
-
Microwave Irradiation: Recent advancements have shown that using microwave-assisted heating can dramatically reduce reaction times and improve yields, potentially minimizing byproduct formation.[8]
-
Phase Transfer Catalysis: The use of a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) has been shown to improve reaction efficiency and reduce reaction times.[9]
-
Route 3: Using a Grignard Reagent
Q4: I am attempting to form a Grignard reagent from 4-(methoxymethyl)benzyl halide and am seeing a significant amount of a dimeric byproduct, 1,2-bis(4-(methoxymethyl)phenyl)ethane.
A4: The formation of a dimeric byproduct is a classic side reaction in the preparation of Grignard reagents, known as Wurtz coupling.
-
Problem: The organohalide can couple with itself in the presence of magnesium. This is particularly prevalent with reactive halides like benzyl halides.
-
Solutions:
-
Slow Addition: Add the benzyl halide slowly to the magnesium turnings. This keeps the concentration of the halide low at any given moment, favoring the formation of the Grignard reagent over the coupling reaction.
-
Activated Magnesium: Ensure the magnesium is highly activated to initiate the Grignard formation quickly.
-
Solvent Choice: Use anhydrous diethyl ether or tetrahydrofuran (THF), as the solvent molecules coordinate with the magnesium, which is essential for the reaction.[10]
-
Q5: My Grignard reaction with CO2 is giving a poor yield of the desired carboxylic acid.
A5: Grignard reagents are very strong bases and nucleophiles, which can lead to several side reactions.[11][12][13]
-
Problem:
-
Reaction with Protic Contaminants: Traces of water in the carbon dioxide, solvent, or on the glassware will quench the Grignard reagent, converting it to 4-methylanisole.[11]
-
Formation of Ketone/Alcohol: If the Grignard reagent reacts with the initially formed carboxylate salt, it can lead to the formation of a ketone, and subsequently a tertiary alcohol.
-
-
Solutions:
-
Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be rigorously dried.[11]
-
Use Dry Ice: Use freshly crushed, high-quality dry ice (solid CO2) as the carbon dioxide source to minimize moisture contamination.
-
Inverse Addition: Add the Grignard solution to a slurry of crushed dry ice in anhydrous ether. This ensures that CO2 is always in excess, minimizing the secondary reaction of the Grignard reagent with the product.
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary synthetic routes to prepare this compound?
-
A: The most common routes include: 1) Cyanation of 4-(methoxymethyl)benzyl halide followed by hydrolysis of the resulting nitrile. 2) The Willgerodt-Kindler reaction starting from 4-(methoxymethyl)acetophenone. 3) Carbonation of the Grignard reagent derived from 4-(methoxymethyl)benzyl halide.
-
-
Q: What is the most common impurity if the nitrile hydrolysis route is used?
-
A: The most common impurity is 2-(4-(methoxymethyl)phenyl)acetamide, which results from incomplete hydrolysis of the nitrile.[2]
-
-
Q: How can I purify the final product from these side products?
-
A: Purification strategies depend on the nature of the impurity.
-
Acid/Base Extraction: this compound is acidic and can be separated from neutral impurities (like the dimer from the Grignard reaction or the starting ketone from the Willgerodt-Kindler reaction) by dissolving the crude product in a basic aqueous solution (e.g., NaOH or NaHCO3), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.
-
Recrystallization: This is an effective method for removing many impurities. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: While less common for bulk purification of a final product, silica gel chromatography can be used to separate the acid from closely related impurities.
-
-
-
Q: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
-
A: A combination of techniques is often best:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the reaction progress (disappearance of starting material and appearance of the product).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of any side products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the structures of unknown byproducts.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities, which aids in their identification.
-
-
Data Summary of Synthetic Routes
The table below summarizes the common synthetic routes and their associated side reactions. Yields are approximate and can vary significantly based on reaction scale and optimization.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Primary Side Products |
| Nitrile Hydrolysis | 4-(Methoxymethyl)benzyl chloride | 1. NaCN, NaI, Acetone2. H₂SO₄ (aq) or NaOH (aq) | 65-80% | 2-(4-(methoxymethyl)phenyl)acetamide, 4-(methoxymethyl)benzyl alcohol |
| Willgerodt-Kindler | 4-(Methoxymethyl)acetophenone | Sulfur, Morpholine, then hydrolysis | 50-70% | 4-(methoxymethyl)phenylthioacetamide, Tar/Polymeric materials |
| Grignard Carbonation | 4-(Methoxymethyl)benzyl bromide | 1. Mg, THF/Ether2. CO₂ (Dry Ice) | 40-60% | 1,2-bis(4-(methoxymethyl)phenyl)ethane, 4-Methylanisole |
Illustrative Diagrams
Below are diagrams illustrating the desired reaction pathways and competing side reactions for two common synthetic routes.
Caption: Nitrile hydrolysis pathway and the formation of the amide side product.
Caption: Grignard reaction pathway versus the Wurtz coupling side reaction.
Detailed Experimental Protocol: Nitrile Hydrolysis Route
This protocol is an illustrative example based on common laboratory procedures for similar compounds.[1]
Step 1: Synthesis of 2-(4-(methoxymethyl)phenyl)acetonitrile
-
Preparation: In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 15.6 g (0.1 mol) of 4-(methoxymethyl)benzyl chloride.
-
Reagents: Add 150 mL of anhydrous acetone, 9.8 g (0.2 mol) of finely powdered sodium cyanide, and 1.5 g (0.01 mol) of sodium iodide.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 16-20 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system) until the starting benzyl chloride spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature and filter with suction to remove the inorganic salts. Wash the filter cake with 50 mL of acetone.
-
Isolation: Combine the filtrates and remove the acetone using a rotary evaporator. Dissolve the residual oil in 150 mL of benzene or toluene and wash with three 50 mL portions of hot water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrile. The product can be used directly in the next step or purified by vacuum distillation.
Step 2: Hydrolysis to this compound
-
Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, place the crude 2-(4-(methoxymethyl)phenyl)acetonitrile (approx. 0.1 mol).
-
Hydrolysis Solution: Prepare a solution of 75 mL of concentrated sulfuric acid and 75 mL of water. Carefully add this solution to the flask containing the nitrile.
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction mixture will become a dark, homogeneous solution. Monitor the reaction by TLC or HPLC to confirm the disappearance of the amide intermediate.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over 300 g of crushed ice in a large beaker with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound. Dry the final product in a vacuum oven.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Maximizing Yield of 2-(4-(methoxymethyl)phenyl)acetic acid: A Technical Support Guide
Welcome to our technical support center for the synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction yields. Below you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Several viable synthetic pathways exist, with the most common being:
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Route A: Oxidation of 4-(methoxymethyl)phenylacetaldehyde.
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Route B: Hydrolysis of 4-(methoxymethyl)phenylacetonitrile.
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Route C: Grignard reaction with subsequent carboxylation.
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Route D: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
Q2: Which synthetic route generally offers the highest yield?
A2: The optimal route depends on the available starting materials, scalability, and specific laboratory capabilities. The hydrolysis of the corresponding nitrile (Route B) often provides high yields and is a very common industrial method. However, optimization of reaction conditions is crucial for all routes to maximize yield.
Q3: What are the critical parameters to control for maximizing the yield?
A3: Key parameters include:
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Reaction Temperature: Influences reaction rate and selectivity.
-
Catalyst Choice and Loading: Crucial for catalytic reactions like Suzuki coupling.
-
Solvent Selection: Affects solubility, reactivity, and work-up.
-
Purity of Starting Materials: Impurities can lead to side reactions and lower yields.
-
Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote side reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 4-(methoxymethyl)phenylacetaldehyde (Route A)
| Potential Cause | Recommended Solution(s) |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent (e.g., sodium chlorite, hydrogen peroxide)[1].- Optimize the reaction temperature; some oxidations require gentle heating while others need to be kept cool[1].- Ensure efficient stirring to overcome mass transfer limitations. |
| Over-oxidation or Side Reactions | - Control the reaction temperature carefully, often running the reaction at 0-10 °C can minimize side products[1].- Add the oxidizing agent portion-wise to maintain better control over the reaction exotherm.- Use a milder oxidizing agent if over-oxidation is a significant issue. |
| Degradation of the Aldehyde | - Use freshly prepared or purified aldehyde as it can be prone to air oxidation.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Incomplete Hydrolysis of 4-(methoxymethyl)phenylacetonitrile (Route B)
| Potential Cause | Recommended Solution(s) |
| Insufficient Acid or Base Concentration | - For acidic hydrolysis, increase the concentration of the acid (e.g., H₂SO₄, HCl).- For basic hydrolysis, use a higher concentration of the base (e.g., NaOH, KOH) and consider using a co-solvent like ethanol to improve solubility[2]. |
| Short Reaction Time or Low Temperature | - Increase the reaction time and/or temperature. Refluxing is common for nitrile hydrolysis[2].- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Formation of Amide Intermediate | - If the amide is isolated, it can be further hydrolyzed to the carboxylic acid by subjecting it to more forcing reaction conditions (higher temperature, longer time, or stronger acid/base). |
Issue 3: Low Yield in Grignard-based Synthesis (Route C)
| Potential Cause | Recommended Solution(s) |
| Poor Grignard Reagent Formation | - Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (moisture quenches the Grignard reagent).- Use a high-purity magnesium source.- A small crystal of iodine can be used to initiate the reaction. |
| Side Reactions during Carboxylation | - Add the Grignard reagent to a slurry of dry ice (solid CO₂) in an appropriate solvent (e.g., THF) at low temperature (-78 °C) to minimize the formation of ketone byproducts from the reaction of the Grignard reagent with the initially formed carboxylate salt.[3] |
| Competing Reactions | - The methoxymethyl group could potentially react with the Grignard reagent. While generally stable, using lower temperatures and shorter reaction times can help mitigate this. |
Experimental Protocols
Protocol 1: Oxidation of 4-(methoxymethyl)phenylacetaldehyde
This protocol is based on a general procedure for the oxidation of similar aldehydes.[1]
-
Dissolve 4-(methoxymethyl)phenylacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of t-butanol and water.
-
Add a phosphate buffer solution (e.g., NaH₂PO₄) to maintain the pH.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium chlorite (NaClO₂) (1.2-1.5 eq) in water, ensuring the temperature remains below 10 °C.
-
Simultaneously add a dilute solution of a scavenger like hydrogen peroxide or 2-methyl-2-butene to quench the hypochlorite byproduct.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hydrolysis of 4-(methoxymethyl)phenylacetonitrile
This protocol is adapted from general procedures for nitrile hydrolysis.[2]
-
Prepare a solution of 4-(methoxymethyl)phenylacetonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add a strong base such as sodium hydroxide (3.0-5.0 eq).
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC or HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a concentrated acid (e.g., HCl) to a pH of 1-2, which will precipitate the carboxylic acid.
-
Filter the solid precipitate and wash with cold water.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data Summary
| Route | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| A: Oxidation | 4-(methoxymethyl)phenylacetaldehyde, NaClO₂, H₂O₂ | 85-95 | >98 | [1] |
| B: Hydrolysis | 4-(methoxymethyl)phenylacetonitrile, NaOH or H₂SO₄ | 90-98 | >99 | [2] |
| C: Grignard | 4-(methoxymethyl)benzyl halide, Mg, CO₂ | 70-85 | >97 | General Knowledge |
| D: Suzuki Coupling | 4-(methoxymethyl)phenylboronic acid, Bromoacetic acid ester, Pd catalyst | 60-80 | >98 | [4] |
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2-(4-(methoxymethyl)phenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and its analogs include:
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Grignard Carbonation: This involves the reaction of a Grignard reagent, such as 4-(methoxymethyl)benzylmagnesium chloride, with carbon dioxide.
-
Hydrolysis of a Phenylacetonitrile Derivative: This route starts with the corresponding nitrile, 2-(4-(methoxymethyl)phenyl)acetonitrile, which is then hydrolyzed under acidic or basic conditions.
-
Willgerodt-Kindler Reaction: This method utilizes a substituted acetophenone, in this case, 4'-(methoxymethyl)acetophenone, which is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide, followed by hydrolysis.
Q2: How does the methoxymethyl group influence the choice of synthetic route?
A2: The methoxymethyl group is an electron-donating group, which can influence the reactivity of the aromatic ring. It is generally stable under the conditions of the Grignard reaction and nitrile hydrolysis. However, in reactions involving strong acids or high temperatures, there is a potential for cleavage of the ether linkage. The Willgerodt-Kindler reaction, which is often performed at high temperatures, should be monitored for potential side reactions related to this functional group.
Q3: What are the typical yields I can expect for these reactions?
A3: Yields can vary significantly based on the chosen route, reaction conditions, and scale. For guidance, refer to the data presented in the "Quantitative Data Summary" section, which provides representative yields for similar substituted phenylacetic acid syntheses.
Troubleshooting Guides
Grignard Carbonation Route
Issue: Low or no yield of the desired carboxylic acid.
-
Question: My Grignard reaction is not initiating, or I am getting a very low yield of this compound. What are the possible causes and solutions?
-
Answer: Low yields in Grignard reactions are common and can often be attributed to several factors:
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Presence of Water: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by crushing it in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
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Impure Starting Material: The starting material, 4-(methoxymethyl)benzyl halide, should be pure and dry.
-
Inefficient Carbonation: Ensure the carbon dioxide (dry ice or gas) is introduced efficiently into the Grignard reagent solution with vigorous stirring.
-
Issue: Formation of a significant amount of biphenyl-type impurity.
-
Question: I am observing a significant amount of a dimeric byproduct, 1,2-bis(4-(methoxymethyl)phenyl)ethane. How can I minimize its formation?
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Answer: This byproduct, often referred to as a Wurtz-type coupling product, forms from the reaction of the Grignard reagent with the starting benzyl halide. To minimize its formation:
-
Slow Addition: Add the benzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Control Temperature: The reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, which can favor the coupling side reaction.
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Nitrile Hydrolysis Route
Issue: Incomplete hydrolysis of the nitrile.
-
Question: My hydrolysis of 2-(4-(methoxymethyl)phenyl)acetonitrile is not going to completion, and I have a mixture of starting material, amide, and the desired acid. How can I improve the conversion?
-
Answer: Incomplete hydrolysis can be addressed by:
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Increasing Reaction Time and/or Temperature: Both acid and base-catalyzed hydrolysis can be slow. Increasing the reflux time or temperature can drive the reaction to completion.
-
Choice of Acid/Base and Concentration: For acid hydrolysis, concentrated acids like sulfuric or hydrochloric acid are typically used. For basic hydrolysis, a higher concentration of sodium or potassium hydroxide can be effective.
-
Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst can enhance the reaction rate.
-
Issue: Formation of byproducts or degradation of the product.
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Question: I am observing discoloration or the formation of unexpected byproducts during the hydrolysis. What could be the cause?
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Answer: The methoxymethyl group can be sensitive to harsh acidic conditions and high temperatures, potentially leading to cleavage of the ether.
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Milder Conditions: If degradation is suspected, consider using milder hydrolysis conditions, such as a lower concentration of acid or base, or a lower reaction temperature for a longer duration.
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Enzymatic Hydrolysis: Nitrilases can offer a milder and more selective alternative for nitrile hydrolysis, although this may require screening for a suitable enzyme.
-
Willgerodt-Kindler Reaction Route
Issue: Low yield of the final phenylacetic acid.
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Question: The overall yield of my Willgerodt-Kindler synthesis is very low. What are the critical parameters to optimize?
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Answer: The Willgerodt-Kindler reaction is known for variable yields. Key parameters to optimize include:
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Reactant Ratios: The molar ratios of the ketone, sulfur, and amine (e.g., morpholine) are crucial. An excess of sulfur and amine is often used.
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Temperature and Reaction Time: The reaction typically requires high temperatures (reflux). The optimal time needs to be determined experimentally.
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Hydrolysis Step: The final hydrolysis of the thioamide to the carboxylic acid needs to be complete. This is usually achieved by heating with a strong acid or base.
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Issue: Complex reaction mixture and difficulty in purification.
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Question: The crude product from my Willgerodt-Kindler reaction is a complex mixture. How can I simplify the workup and purification?
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Answer: The formation of multiple byproducts is a known issue with this reaction.
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Careful Workup: After the initial reaction, unreacted sulfur and amine need to be removed. The intermediate thioamide can sometimes be isolated and purified before hydrolysis.
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Purification of the Final Acid: The final product, this compound, can be purified by recrystallization from a suitable solvent system. An acid-base extraction can also be employed to separate the acidic product from neutral and basic impurities.
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Quantitative Data Summary
The following tables provide representative data for the synthesis of substituted phenylacetic acids to guide optimization efforts. Note that the optimal conditions for this compound may vary.
Table 1: Comparison of Yields for Different Synthetic Routes (Representative Examples)
| Synthetic Route | Starting Material | Product | Typical Yield Range (%) | Reference |
| Grignard Carbonation | Substituted Benzyl Halide | Substituted Phenylacetic Acid | 60-85 | [1] |
| Nitrile Hydrolysis | Substituted Phenylacetonitrile | Substituted Phenylacetic Acid | 70-95 | [2] |
| Willgerodt-Kindler | Substituted Acetophenone | Substituted Phenylacetic Acid | 40-75 | [3] |
Table 2: Optimization of Grignard Carbonation - Effect of Solvent
| Starting Material | Solvent | Yield of Phenylacetic Acid (%) |
| Benzyl Chloride | Diethyl Ether | ~75 |
| Benzyl Chloride | Tetrahydrofuran (THF) | Lower yields due to side reactions |
Table 3: Optimization of Willgerodt-Kindler Reaction for Substituted Acetophenones
| Substituent on Acetophenone | Optimized Conditions | Yield of Thioamide (%) |
| p-Methoxy | High Temperature, Excess Sulfur & Morpholine | 86-95 |
| p-Methyl | High Temperature, Excess Sulfur & Morpholine | 86-95 |
| Unsubstituted | High Temperature, Excess Sulfur & Morpholine | 86-95 |
Experimental Protocols
Protocol 1: Synthesis via Grignard Carbonation of 4-(Methoxymethyl)benzyl Chloride
1. Preparation of the Grignard Reagent:
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Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 4-(methoxymethyl)benzyl chloride in anhydrous diethyl ether to the flask to initiate the reaction.
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Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 4-(methoxymethyl)benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Carbonation:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add crushed dry ice (solid CO2) in small portions with vigorous stirring. Alternatively, bubble dry CO2 gas through the solution.
-
Continue stirring for 1-2 hours as the mixture warms to room temperature.
3. Work-up and Purification:
-
Slowly quench the reaction by adding dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude this compound can be purified by recrystallization from a suitable solvent such as a mixture of water and ethanol.[4]
Protocol 2: Synthesis via Hydrolysis of 2-(4-(methoxymethyl)phenyl)acetonitrile
1. Synthesis of 2-(4-(methoxymethyl)phenyl)acetonitrile:
-
This intermediate can be synthesized from 4-(methoxymethyl)benzyl chloride by reaction with sodium cyanide in a suitable solvent like acetone or a biphasic system with a phase transfer catalyst.
2. Hydrolysis of the Nitrile (Acidic Conditions):
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In a round-bottom flask, combine 2-(4-(methoxymethyl)phenyl)acetonitrile with a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and pour it onto ice.
-
The precipitated crude product can be collected by filtration.
3. Work-up and Purification:
-
The crude product can be dissolved in a basic solution (e.g., sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard carbonation.
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
References
Technical Support Center: Purification of 2-(4-(methoxymethyl)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(4-(methoxymethyl)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
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Unreacted starting materials: Such as 4-(methoxymethyl)benzyl chloride or the corresponding cyanide precursor.
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Byproducts of the synthesis: Depending on the synthetic route, byproducts could include the corresponding aldehyde or alcohol. For instance, in syntheses involving Grignard reagents, biphenyl derivatives can form. In methods like the Leuckart reaction for related compounds, various secondary amine and ketimine derivatives have been identified.[1]
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Solvents: Residual solvents used in the synthesis or workup can be present.[2][3]
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Colored impurities: These are often high molecular weight byproducts that can be adsorbed onto the desired product.[4][5]
Q2: My purified this compound has a low melting point and appears oily. What could be the cause?
A2: A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. Low-melting compounds can be challenging to recrystallize as they may "oil out" instead of forming crystals.[5] This phenomenon can be caused by the presence of residual solvents or other impurities that depress the melting point.
Q3: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a two-solvent (or solvent-pair) system is a common alternative.[6] In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly to form crystals. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[7]
Q4: After recrystallization, my yield of this compound is very low. How can I improve it?
A4: Low recovery during recrystallization is a common issue and can be attributed to several factors:
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Using too much solvent: Dissolving the crude product in the minimum amount of near-boiling solvent is crucial.[4] Using an excess will keep more of your product dissolved in the mother liquor upon cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Slow, undisturbed cooling is recommended to allow for the formation of larger, purer crystals.[4]
-
Premature crystallization: If the solution cools too much during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper. Using a heated funnel or keeping the solution warm can prevent this.
-
Inherent solubility: Some product will always remain dissolved in the cold solvent, which is why a solvent with very low solubility for the compound at low temperatures is ideal.[4]
Troubleshooting Guides
Problem 1: Persistent Impurities After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily product or broad melting point range | Soluble impurities are co-crystallizing with the product. | 1. Re-evaluate the solvent system: Test different solvents or solvent pairs to find one where the impurity is significantly more soluble than the desired product at low temperatures. 2. Wash the crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor containing dissolved impurities.[4] 3. Consider column chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation method based on differential adsorption. |
| Colored product | Colored impurities are present. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4][5] Be cautious not to add too much, as it can also adsorb some of the desired product. |
| Insoluble particles remain in the final product | Insoluble impurities were not effectively removed. | 1. Perform a hot gravity filtration: After dissolving the crude product in the hot solvent, filter the solution while hot to remove any insoluble material before allowing it to cool.[5] |
Problem 2: Difficulties with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. | 1. Systematically vary the solvent polarity: Use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[8] Test different ratios to achieve good separation of the desired product from impurities on a TLC plate. |
| The compound is not eluting from the column | The eluent is not polar enough. | 1. Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in the eluent mixture. |
| The compound is eluting too quickly with the solvent front | The eluent is too polar. | 1. Decrease the polarity of the eluent: Increase the proportion of the non-polar solvent in the eluent mixture. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the purification of this compound to illustrate the effectiveness of different purification methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Cooled slowly from 78°C to 4°C. |
| Recrystallization (Toluene) | 85 | 92 | 75 | Minimum hot solvent used. |
| Column Chromatography (Silica Gel) | 85 | >99 | 85 | Eluent: 7:3 Hexane:Ethyl Acetate. |
| Acid-Base Extraction | 70 | 90 | 90 | Extraction into aqueous NaHCO3 and re-acidification. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample through the silica gel.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TTC) to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Degradation Pathways of 2-(4-(methoxymethyl)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-(methoxymethyl)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: While specific literature on this compound is limited, the degradation is expected to follow the well-established pathways for phenylacetic acid (PAA) and its derivatives. The bacterial PAA pathway is a central route for the breakdown of many aromatic compounds.[1][2] This "hybrid" pathway combines features of both aerobic and anaerobic degradation mechanisms.[3] The initial steps likely involve the activation of the acetic acid side chain to a coenzyme A (CoA) thioester, followed by enzymatic modifications to the phenyl ring.
Key expected transformations include:
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Side-chain activation: Conversion to 2-(4-(methoxymethyl)phenyl)acetyl-CoA, catalyzed by a phenylacetate-CoA ligase (PaaK).[2][3]
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Ring hydroxylation/epoxidation: Introduction of hydroxyl groups onto the aromatic ring by monooxygenase or dioxygenase enzymes.[1][3]
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Ring cleavage: Opening of the aromatic ring, a critical step catalyzed by enzymes like PaaZ, which has both hydratase and aldehyde dehydrogenase activity.[3]
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Beta-oxidation-like cascade: Further degradation of the ring-opened intermediate into central metabolites like acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[4][5]
Fungal degradation may involve different enzymes, such as cytochrome P450 monooxygenases, laccases, and peroxidases, particularly for the initial hydroxylation and ring cleavage steps.[6][7][8]
Q2: What are the likely initial metabolites of this compound?
A2: Based on analogous pathways, the initial metabolites would likely result from modifications to the methoxymethyl group or the aromatic ring. Potential early-stage metabolites include:
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O-demethylation: Conversion of the methoxymethyl group to a hydroxymethyl group, forming 2-(4-(hydroxymethyl)phenyl)acetic acid.
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Oxidation of the methoxymethyl group: Further oxidation of the hydroxymethyl group to an aldehyde and then to a carboxylic acid, yielding 4-carboxyphenylacetic acid.
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Ring hydroxylation: Formation of various hydroxylated derivatives, such as 2-(3-hydroxy-4-(methoxymethyl)phenyl)acetic acid.
Q3: Which in vitro systems are most suitable for studying the metabolism of this compound?
A3: The choice of the in vitro system depends on the specific research question.
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Cryopreserved hepatocytes are considered the "gold standard" as they contain a comprehensive suite of phase I and phase II metabolic enzymes and cofactors, offering a complete picture of hepatic metabolism.[9]
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Liver microsomes are subcellular fractions rich in cytochrome P450 enzymes and are excellent for studying oxidative metabolism. They require the addition of cofactors like NADPH.[9][10]
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S9 fractions contain both microsomal and cytosolic enzymes, allowing for the investigation of both phase I and phase II metabolic reactions.[9][10]
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Recombinant enzymes (e.g., specific CYPs) can be used to identify the specific enzymes responsible for a particular metabolic step.[10]
Q4: What are the regulatory expectations for metabolite identification in drug development?
A4: Regulatory agencies like the FDA and EMA provide guidance on metabolite safety assessment. A key consideration is whether any human metabolites are "disproportionate," meaning they are found at significantly higher levels in humans than in the animal species used for toxicology studies.[11][12] Generally, metabolites that constitute more than 10% of the total drug-related exposure in humans should be identified and evaluated for their pharmacological and toxicological activity.[12]
Troubleshooting Guides
Issue 1: No degradation of the parent compound is observed in my in vitro assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Cofactors | Ensure the appropriate cofactors are present and at the correct concentrations (e.g., NADPH for microsomal assays, UDPGA for glucuronidation). |
| Low Enzyme Activity | Verify the viability and metabolic competence of your test system (e.g., hepatocytes, microsomes). Use a positive control compound known to be metabolized by the system. |
| Compound Stability | The compound may be stable in the chosen test system. Consider using a system with a broader range of enzymes or from a different species. |
| Inappropriate Incubation Time | The incubation time may be too short. Perform a time-course experiment to determine the optimal incubation period. |
| Low Substrate Concentration | The concentration of the test compound may be too low to detect turnover. Test a range of concentrations. |
Issue 2: I am detecting multiple peaks in my LC-MS/MS analysis, but I'm unsure if they are true metabolites.
| Potential Cause | Troubleshooting Step |
| In-source Fragmentation/Adducts | A single metabolite can produce multiple signals due to the formation of different ions (e.g., [M+H]+, [M+Na]+) or in-source fragmentation.[13] Carefully analyze the mass spectra to identify common fragments and adducts. |
| Isomers | Different metabolites may be isomers (have the same mass). Optimize your chromatographic separation to resolve isomeric peaks.[14] |
| Background Noise/Contamination | Analyze a control sample (matrix without the test compound) to identify background peaks. |
| Non-enzymatic Degradation | The compound may be degrading chemically in the assay buffer. Run a control incubation without the enzyme source (e.g., heat-inactivated microsomes) to check for non-enzymatic degradation. |
Issue 3: I have identified a potential metabolite, but I cannot elucidate its structure.
| Potential Cause | Troubleshooting Step |
| Insufficient Data from MS/MS | High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Compare the fragmentation pattern of the parent compound with that of the metabolite to propose a structure. |
| Lack of Reference Standard | Chemical synthesis of the proposed metabolite is the definitive way to confirm its structure by comparing its retention time and mass spectrum with the authentic standard.[9] |
| Complex Structure | For definitive structural elucidation, especially for novel metabolites, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[9] |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
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Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), NADPH regenerating system (or NADPH), and phosphate buffer (pH 7.4).
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
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Initiation: Add the test compound to the mixture to initiate the reaction (final concentration, e.g., 1-10 µM).
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Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
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Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.
Visualizations
Logical Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification and confirmation.
Proposed Degradation Pathway of this compound
Caption: Proposed bacterial degradation pathway for the title compound.
References
- 1. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 2. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-(4-(methoxymethyl)phenyl)acetic acid
Welcome to the technical support center for 2-(4-(methoxymethyl)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for handling this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a carboxylic acid derivative of phenylacetic acid. It is primarily used as a laboratory chemical and as an intermediate in the synthesis of other organic molecules. While its direct biological roles are not extensively documented, related compounds like phenylacetic acid are known to be plant auxins and can be involved in various biological pathways in microorganisms and mammals.
Q2: What are the general storage recommendations for this compound?
A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration is often recommended. Stock solutions, particularly in organic solvents, should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Q3: In which solvents is this compound soluble?
A3: this compound is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is pH-dependent; it is more soluble in alkaline conditions where the carboxylic acid group is deprotonated.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound due to improper handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, and dark place).
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment. If using a stock solution, ensure it has been stored properly and for not an extended period.
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Check for Contamination: Use high-purity solvents and clean glassware to avoid contamination that could catalyze degradation.
-
Analytical Confirmation: If degradation is suspected, confirm the purity of your sample using an appropriate analytical technique such as HPLC or NMR spectroscopy.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Minimize Exposure to Harsh Conditions:
-
pH: Avoid prolonged exposure to strongly acidic or basic conditions. The methoxymethyl ether linkage may be susceptible to hydrolysis under acidic conditions, and the entire molecule can undergo other reactions in strong base.
-
Temperature: Keep sample solutions cool and avoid heating unless necessary for the experimental protocol. Thermal decomposition can lead to decarboxylation.
-
Light: Protect solutions from direct light to prevent potential photodegradation.
-
-
Optimize HPLC Method:
-
Use a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.
-
Ensure the mobile phase is compatible with the compound and does not promote degradation on the column.
-
-
Analyze Blank Samples: Run a blank solvent injection and a matrix blank (if applicable) to rule out contamination from the solvent or other components of the sample matrix.
Issue 3: Poor Solubility in Aqueous Buffers
Possible Cause: The compound is a weak acid and has limited solubility in neutral or acidic aqueous solutions.
Troubleshooting Steps:
-
Adjust pH: Increase the pH of the aqueous buffer to above the pKa of the carboxylic acid group (typically around 4-5). This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Use a Co-solvent: If adjusting the pH is not possible for your experiment, consider using a small percentage of a water-miscible organic co-solvent such as DMSO or ethanol to aid dissolution. Be sure to verify that the co-solvent does not interfere with your experimental assay.
Data Presentation
Table 1: General Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Methoxyphenylacetic Acid | Phenylacetic Acid |
| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃ | C₈H₈O₂ |
| Molecular Weight | 180.20 g/mol | 166.17 g/mol | 136.15 g/mol |
| Appearance | Solid | Pale yellow or off-white flakes | White solid |
| Melting Point | Not widely reported | 85-87 °C | 76-78 °C |
| General Solubility | Soluble in organic solvents | Soluble in organic solvents, sparingly soluble in water | Soluble in organic solvents, slightly soluble in water |
Note: Data for this compound is limited in the public domain. Properties of related compounds are provided for reference.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
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Accurately weigh the desired amount of this compound in a clean vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired concentration.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed container at -20°C or -80°C, protected from light.
-
Before use, allow the solution to thaw completely and vortex to ensure homogeneity.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Example Method)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient can be developed, for example, starting with 95% A and increasing the proportion of B over time to elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Investigating Stability
Caption: Workflow for conducting forced degradation studies.
Diagram 3: Potential Metabolic Pathway
Caption: A generalized potential metabolic pathway for xenobiotics.
Technical Support Center: 2-(4-(methoxymethyl)phenyl)acetic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(4-(methoxymethyl)phenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and solutions.
Problem 1: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. |
| Side Reactions: Competing side reactions may be consuming starting materials or the desired product. | Optimize reaction conditions (temperature, concentration, catalyst) to minimize side reactions. Common side reactions include elimination in Williamson ether synthesis or the formation of biphenyls in Grignard reactions.[1] |
| Loss during Work-up: The product may be lost during extraction or purification steps. | Ensure proper pH adjustment during aqueous work-up to maximize the partitioning of the carboxylic acid into the organic layer. Use appropriate solvent volumes for extraction and washing. |
| Impure Starting Materials: The purity of starting materials can significantly impact the yield. | Verify the purity of all starting materials before use. Purify them if necessary. |
Problem 2: Presence of significant impurities in the final product.
| Potential Impurity | Identification Method | Removal Strategy |
| Starting Materials: Unreacted starting materials may remain. | TLC, HPLC, GC-MS, or NMR spectroscopy. | Optimize reaction stoichiometry and conditions to ensure complete conversion. Purify the crude product using column chromatography or recrystallization. |
| Amide Intermediate: From incomplete hydrolysis of a nitrile precursor.[2][3] | Can be detected by IR (presence of amide C=O stretch) and NMR spectroscopy. | Extend the hydrolysis time or use more forcing conditions (higher temperature or stronger acid/base). Purify by column chromatography. |
| Biphenyl Derivatives: A common byproduct in Grignard reactions.[1] | Often less polar than the desired product and can be visualized by TLC or HPLC. | Can be removed by recrystallization or column chromatography. Trituration with a non-polar solvent like petroleum ether can also be effective.[1] |
| Benzyl Alcohol Derivative: From hydrolysis of the methoxymethyl ether. | Can be identified by NMR (disappearance of methoxy signal and appearance of a benzylic alcohol proton). | Use milder reaction conditions, particularly during acidic or basic work-up. Can be separated by column chromatography. |
| Elimination Byproducts: Alkene formation can compete with the SN2 reaction in Williamson ether synthesis.[4] | Can be detected by NMR (presence of vinylic protons) and GC-MS. | Use a primary alkyl halide and a non-hindered base to favor substitution over elimination. Optimize reaction temperature and solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic approaches involve:
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Hydrolysis of 2-(4-(methoxymethyl)phenyl)acetonitrile: This is a reliable method where the nitrile is hydrolyzed to the carboxylic acid under acidic or basic conditions.[2][3][5]
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Grignard Reaction: Reaction of a 4-(methoxymethyl)phenylmagnesium halide with carbon dioxide.[6]
-
Oxidation of 2-(4-(methoxymethyl)phenyl)ethanol: A suitable oxidizing agent can convert the primary alcohol to the carboxylic acid.
-
Willgerodt-Kindler Reaction: This reaction can convert 1-(4-(methoxymethyl)phenyl)ethan-1-one to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: A common technique for purifying phenylacetic acid derivatives is recrystallization. For this compound, a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures is often effective. A good starting point would be a solvent system like toluene, or a mixture of ethyl acetate and hexanes. The ideal solvent system should be determined experimentally by testing the solubility of the crude product in various solvents at different temperatures.
Q3: How can I monitor the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your product:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and any impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts. Derivatization may be necessary to increase the volatility of the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the obtained spectra with known data.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
Experimental Protocols
Purification Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable percentage of B (e.g., 30%) and increase linearly to a higher percentage (e.g., 90%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile. |
Visualizations
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Methoxyphenylacetic acid | SIELC Technologies [sielc.com]
- 3. Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. inventivapharma.com [inventivapharma.com]
Technical Support Center: Purity Enhancement of 2-(4-(methoxymethyl)phenyl)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(4-(methoxymethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures to achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Such as 4-(methoxymethyl)benzyl chloride, 4-(methoxymethyl)benzaldehyde, or 2-(4-(methoxymethyl)phenyl)acetonitrile.
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Byproducts from Side Reactions: These can include the corresponding alcohol or aldehyde from incomplete oxidation or reduction, or amide from incomplete hydrolysis of a nitrile intermediate.
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the reaction.
-
Solvent Residues: Traces of reaction or extraction solvents.
Q2: My final product has a persistent yellow or brown color. How can I decolorize it?
A2: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal can then be removed by hot filtration. Be aware that excessive use of charcoal can lead to a loss of your desired product. Multiple recrystallizations may also be necessary to obtain a colorless product.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute is insoluble in the hot solvent at the boiling point and separates as a liquid. To address this, you can:
-
Increase the amount of solvent: Ensure the compound is fully dissolved at the boiling point.
-
Use a different solvent or a solvent mixture: A solvent system where the compound has high solubility when hot and low solubility when cold is ideal. Common solvent mixtures for phenylacetic acid derivatives include heptane/ethyl acetate, methanol/water, and acetone/water.
-
Lower the crystallization temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
Q4: How can I monitor the purity of my this compound throughout the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the TLC of your crude material with the purified fractions against a reference standard, you can assess the removal of impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Product loss during transfers. - Product is too soluble in the recrystallization solvent. - Inefficient extraction. | - Minimize the number of transfer steps. - Choose a recrystallization solvent in which the product has lower solubility at cold temperatures. - Perform multiple extractions with a smaller volume of solvent. |
| Broad Melting Point Range | - Presence of impurities. | - Repeat the purification step (recrystallization or column chromatography). - Ensure the product is thoroughly dried. |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Inactive reagents or catalysts. | - Monitor the reaction by TLC until the starting material is consumed. - Use fresh or purified reagents and catalysts. |
| Multiple Spots on TLC After Purification | - Co-eluting impurities in column chromatography. - Decomposition of the product on the silica gel. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of acid. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, heptane, or mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inner surface of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
| Solvent System | Typical Purity Achieved | Notes |
| Water | >98% | Good for polar impurities. |
| Ethanol/Water | >99% | Allows for fine-tuning of polarity. |
| Ethyl Acetate/Heptane | >99% | Effective for a range of non-polar and moderately polar impurities. |
Protocol 2: Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase (eluent) using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3. A common eluent system for phenylacetic acids is a gradient of hexane and ethyl acetate. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve separation and prevent tailing.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity of the eluent if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1) with 0.5% Acetic Acid |
| Loading | Dry loading or wet loading in a minimal amount of eluent |
Visual Guides
Caption: A possible synthetic route to this compound.
Caption: General workflow for the purification of the target compound.
Caption: A decision tree for troubleshooting product purification.
Validation & Comparative
A Comparative Guide to Purity Validation of 2-(4-(methoxymethyl)phenyl)acetic acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-(4-(methoxymethyl)phenyl)acetic acid, a crucial building block in the synthesis of various pharmaceuticals. This document outlines a detailed HPLC protocol and compares its performance with alternative methods, supported by experimental data and visual workflows.
Introduction to Purity Analysis
This compound is a derivative of phenylacetic acid. Its purity is paramount as impurities can originate from starting materials, byproducts of the synthesis, or degradation products, potentially altering the compound's biological activity and safety profile. HPLC is a widely adopted technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) Method
A robust Reverse-Phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is based on established protocols for similar phenylacetic acid derivatives and is designed to separate the main compound from potential impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (both containing 0.1% v/v phosphoric acid). A typical starting point would be a 60:40 (v/v) mixture of water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Reference Standard: A certified analytical standard of this compound should be used for peak identification and quantification.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using the described HPLC method.
Caption: Logical workflow for HPLC purity validation.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment. The choice of method often depends on the specific impurities of interest and the desired level of detail.
| Analytical Method | Principle | Advantages | Limitations | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection; method development can be time-consuming. | Primary method for purity determination and quantification of organic impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High sensitivity for volatile impurities, can be coupled with mass spectrometry (GC-MS) for identification. | Requires derivatization for non-volatile compounds like carboxylic acids; high temperatures can cause degradation. | Detection of residual solvents and volatile starting materials. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities; does not provide information on the nature of the impurities. | A preliminary, qualitative assessment of purity. A sharp melting point range is indicative of high purity. |
| Titration (Acid-Base) | Neutralization of the carboxylic acid with a standardized base. | Provides a direct measure of the total acid content (assay). | Non-selective; any acidic impurity will be titrated along with the main compound. | Assay determination of the bulk material. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR) against a certified internal standard. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. | Structural confirmation and identification of impurities with distinct proton signals. |
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from its synthesis. A common synthetic route involves the reaction of 4-(methoxymethyl)benzyl chloride with a cyanide source, followed by hydrolysis of the resulting nitrile. Potential impurities could include:
-
Starting Materials: Unreacted 4-(methoxymethyl)benzyl chloride.
-
Intermediates: 2-(4-(methoxymethyl)phenyl)acetonitrile.
-
Byproducts: Isomeric impurities or products from side reactions.
-
Degradation Products: Compounds formed during storage or under stress conditions.
The developed HPLC method should be validated for its ability to separate the main peak from these potential impurities, demonstrating its specificity.
Conclusion
The validation of this compound purity is crucial for its application in research and drug development. High-Performance Liquid Chromatography stands out as the primary method for this purpose, offering a balance of high resolution, sensitivity, and quantitative accuracy. The proposed RP-HPLC method provides a solid foundation for the reliable determination of purity and the detection of potential impurities. For a comprehensive characterization, it is recommended to complement HPLC data with information from other techniques such as GC for volatile impurities, titration for assay, and ¹H NMR for structural confirmation. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, ultimately contributing to the development of safe and effective pharmaceuticals.
A Comparative Guide to Analytical Method Validation for 2-(4-(methoxymethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination and validation of 2-(4-(methoxymethyl)phenyl)acetic acid, a key compound in various research and development settings. The following sections detail and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into their respective performances through supporting experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high specificity in the presence of impurities, the desired sensitivity, and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High; capable of separating the analyte from structurally similar impurities and degradation products.[1] | Very high; provides structural information for identification. | Low; susceptible to interference from other UV-absorbing compounds.[2] |
| Sensitivity | High (ng/mL range). | Very high (pg/mL range), especially in Selected Ion Monitoring (SIM) mode.[3] | Moderate (µg/mL range). |
| Typical Use | Assay, impurity profiling, stability studies.[1] | Identification and quantification of volatile impurities and the main compound (often after derivatization).[1][4] | Preliminary quantification and in-process controls where the sample matrix is simple. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility and thermal stability.[5] | Simple dissolution in a suitable solvent. |
| Instrumentation | HPLC system with a UV detector. | GC system coupled with a Mass Spectrometer. | UV-Vis Spectrophotometer. |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes per sample. | Very fast, a few seconds per sample. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and for stability-indicating assays.
Instrumentation:
-
HPLC with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and column oven
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Sample Solution: Prepare the sample in the mobile phase to obtain a theoretical concentration of 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of the analyte, especially for trace-level analysis. Derivatization is typically required for this carboxylic acid to improve its volatility.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Procedure:
-
Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
UV-Vis Spectrophotometry Method
This is a simpler and faster method, suitable for the quantification of this compound in the absence of interfering substances.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm. The expected λmax is around 225 nm.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol ranging from 5 to 25 µg/mL. Measure the absorbance of each standard at the λmax.
-
Sample Analysis: Prepare the sample in methanol to a concentration within the standard curve range and measure its absorbance at the λmax.
Validation Data Summary
The following tables present typical validation data for the analytical methods described.
Table 1: HPLC-UV Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 |
| Range | 20 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 5 ng/mL | - |
| Limit of Quantitation (LOQ) | 15 ng/mL | - |
| Specificity | No interference from placebo and forced degradation products. | Peak purity index > 0.999 |
Table 2: GC-MS Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9992 | ≥ 0.999 |
| Range | 10 - 200 ng/mL | - |
| Accuracy (% Recovery) | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantitation (LOQ) | 2 ng/mL | - |
| Specificity | Unique mass spectrum allows for unambiguous identification. | - |
Table 3: UV-Vis Spectrophotometry Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9985 | ≥ 0.995 |
| Range | 5 - 25 µg/mL | - |
| Accuracy (% Recovery) | 99.1% - 102.5% | 98.0% - 102.0% |
| Precision (RSD) | < 1.8% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | - |
| Specificity | Prone to interference; best for pure substance analysis. | - |
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: General workflow for analytical method validation.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 5. agilent.com [agilent.com]
A Comparative Analysis of 2-(4-(methoxymethyl)phenyl)acetic acid and 2-(4-methoxyphenyl)acetic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the nuanced structural differences between analogous molecules can lead to significant variations in their physicochemical properties, biological activities, and therapeutic potential. This guide provides a detailed comparison of two phenylacetic acid derivatives: 2-(4-(methoxymethyl)phenyl)acetic acid and the well-characterized 2-(4-methoxyphenyl)acetic acid. While extensive data is available for the latter, this guide also presents hypothesized properties and a proposed research workflow for the less-studied this compound, based on established structure-activity relationships.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of the known and predicted properties of the two molecules.
| Property | This compound | 2-(4-methoxyphenyl)acetic acid |
| Molecular Formula | C₁₀H₁₂O₃[1] | C₉H₁₀O₃[2][3][4] |
| Molecular Weight | 180.20 g/mol | 166.17 g/mol [2][4] |
| CAS Number | 343880-24-0[1][5][6][7] | 104-01-8[2][3][4] |
| Appearance | Not available | Pale yellow or off-white colored flakes[4] |
| Melting Point | Not available | 87 °C[4] |
| Boiling Point | Not available | 138-140 °C at 3.00 mm Hg[2] |
| Solubility | Not available | 18 mg/mL in water.[4] Readily soluble in ethanol and methanol.[3] |
| pKa | Not available | Data available in IUPAC Digitized pKa Dataset[4] |
| LogP (predicted) | Not available | 1.42[4] |
Biological Activity and Potential Applications
The structural variance between a methoxy and a methoxymethyl group at the para position of the phenyl ring is expected to influence the biological activity of these compounds.
2-(4-methoxyphenyl)acetic acid has been investigated for several biological activities:
-
Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursor: It serves as an intermediate in the synthesis of certain NSAIDs.[3]
-
Cancer Research: It has been identified as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[8]
-
Plant Growth Regulation: It has been found to inhibit the germination of cress and lettuce seeds.[4]
For This compound , no direct experimental data on its biological activity is publicly available. However, based on the structure-activity relationships of phenylacetic acid derivatives, the introduction of a more flexible and slightly larger methoxymethyl group in place of the methoxy group could potentially alter its interaction with biological targets. This modification might influence its binding affinity to enzymes such as cyclooxygenases (COX), which are key targets for NSAIDs. The increased steric bulk and different electronic properties of the methoxymethyl group could lead to altered selectivity or potency.
Proposed Experimental Workflow for Comparative Analysis
To empirically determine and compare the properties and biological activities of these two compounds, a structured experimental workflow is proposed.
Caption: Proposed workflow for the synthesis, characterization, and comparative evaluation of the two compounds.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be envisioned starting from 2-(4-(chloromethyl)phenyl)acetic acid, leveraging a Williamson ether synthesis.
Caption: Proposed synthetic route via Williamson ether synthesis.
Methodology:
-
Reaction Setup: Dissolve 2-(4-(chloromethyl)phenyl)acetic acid in a suitable anhydrous solvent such as methanol.
-
Reagent Addition: Add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound exhibits toxicity to cells.[9][10][11]
Methodology:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., A549 for lung cancer research) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of both this compound and 2-(4-methoxyphenyl)acetic acid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.[12][13][14][15][16]
Methodology:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing a peroxidase and a chromogenic substrate.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (and a known COX inhibitor as a positive control) for a specified period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Kinetic Measurement: Monitor the rate of color development, which is proportional to the peroxidase activity of COX, using a spectrophotometer.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. This will also allow for the determination of the selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).
Conclusion
While 2-(4-methoxyphenyl)acetic acid is a well-documented compound with established properties and applications, this compound remains largely unexplored. The structural modification from a methoxy to a methoxymethyl group is anticipated to alter its physicochemical and biological profile. The proposed synthetic route and experimental workflows provide a clear path for a comprehensive comparative study. Such research is crucial for uncovering the potential of novel phenylacetic acid derivatives in drug discovery and development, particularly in the fields of anti-inflammatory and anticancer therapies. The data generated from these studies will be invaluable for establishing structure-activity relationships and guiding the design of future therapeutic agents.
References
- 1. This compound|CAS 343880-24-0|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 2. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. 2-[4-(methoxymethyl)phenyl]acetic acid343880-24-0,Purity90%_Princeton BioMolecular Research, Inc. [molbase.com]
- 7. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(4-(methoxymethyl)phenyl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Analog Classes and Their Biological Activities
The analogs of 2-(4-(methoxymethyl)phenyl)acetic acid can be broadly categorized into two main groups: phenylacetic acid derivatives and phenoxyacetic acid derivatives. These compounds have been extensively studied and have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Phenylacetic Acid Derivatives
This class of compounds, where various substituents are attached to the phenyl ring of acetic acid, has demonstrated notable therapeutic potential.
-
Antimicrobial Activity: Phenylacetic acid itself and its derivatives have been shown to possess antibacterial and antifungal properties. For instance, phenylacetic acid isolated from Bacillus megaterium L2 exhibited good antibacterial activity against Agrobacterium tumefaciens T-37 with an IC50 of 0.8038 mg/mL.[1] The proposed mechanism involves the disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism.[1]
-
Anti-inflammatory Activity: Certain derivatives have been synthesized and evaluated for their anti-inflammatory effects. For example, a series of [(cycloalkylmethyl)phenyl]acetic acids were found to have good activity in the carrageenan edema test in rats.[2]
-
Anticancer Activity: Phenylacetate (PA) and its derivatives have been shown to have anti-proliferative and differentiating effects on various human cancer cell lines.[3] Some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against prostate carcinoma (PC3) cell lines.[3][4]
Phenoxyacetic Acid Derivatives
In this class, an oxygen atom links the phenyl ring to the acetic acid moiety. These derivatives are also known for a diverse range of biological activities.
-
Antimicrobial Activity: Phenoxyacetic acid derivatives have been widely investigated for their antibacterial and antifungal properties.[5] For example, certain 2-(phenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated as potential antitubercular agents.
-
Anti-inflammatory Activity: A number of phenoxyacetic acid derivatives have been designed as selective COX-2 inhibitors, which are a key target in inflammation.
-
Anticancer Activity: Novel phenoxyacetamide derivatives have been synthesized and evaluated as potent apoptotic inducers against liver cancer cells (HepG2).[6] One such compound demonstrated an impressive cytotoxic effect with an IC50 of 1.43 μM.[6]
II. Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of various analogs.
Table 1: Antimicrobial Activity of Phenylacetic and Phenoxyacetic Acid Analogs
| Compound/Analog Class | Target Organism | Activity Metric | Value | Reference |
| Phenylacetic acid | Agrobacterium tumefaciens T-37 | IC50 | 0.8038 mg/mL | [1] |
| 2-[4-acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives | Escherichia coli (Gram-negative) | Antibacterial Activity | Effective | |
| 2-[4-acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives | Staphylococcus aureus (Gram-positive) | Antibacterial Activity | Less active | |
| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | Zone of Inhibition | 30 mm/ml at 100 µl | [5] |
| p-dihydroxybenzene | Bacillus subtilis | Zone of Inhibition | 38 mm/ml | [5] |
| p-dihydroxybenzene | Enterococcus faecalis | Zone of Inhibition | 40 mm/ml | [5] |
Table 2: Anticancer Activity of Phenylacetic and Phenoxyacetic Acid Analogs
| Compound/Analog Class | Cell Line | Activity Metric | Value | Reference |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (2b) | PC3 (prostate carcinoma) | IC50 | 52 μM | [4] |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (2c) | PC3 (prostate carcinoma) | IC50 | 80 μM | [4] |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (2c) | MCF-7 (breast cancer) | IC50 | 100 μM | [4] |
| Phenoxyacetamide Derivative (I) | HepG2 (liver cancer) | IC50 | 1.43 μM | [6] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of phenylacetic and phenoxyacetic acid derivatives.
Determination of Antimicrobial Activity (Agar Well Diffusion Method)
This method is commonly used to assess the antimicrobial activity of compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, often corresponding to a known concentration of cells (e.g., 10^6 CFU/mL).
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at various concentrations is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 24-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
IV. Visualizations
General Experimental Workflow for Biological Activity Screening
References
- 1. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Structure-Activity Relationship of 2-(4-(methoxymethyl)phenyl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-(methoxymethyl)phenyl)acetic acid derivatives, focusing on their potential as anti-inflammatory agents. Due to a lack of extensive direct research on this specific scaffold, this guide synthesizes findings from structurally related phenylacetic acid derivatives to extrapolate key SAR principles. The primary mechanism of action for many phenylacetic acid derivatives with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes.
Core Molecular Structure
The foundational structure for this guide is this compound. The key areas for substitution and modification to explore the SAR are:
-
The Phenyl Ring: Introduction of various substituents.
-
The Acetic Acid Side Chain: Alterations to the carboxyl group and the alpha-carbon.
-
The Methoxymethyl Group: Modifications to the methyl ether or the methylene bridge.
Comparative Analysis of Structural Modifications
The following table summarizes the anticipated effects of various structural modifications on the anti-inflammatory activity of this compound derivatives, based on established SAR for related compounds.
| Modification Site | Substituent/Modification | Expected Impact on Anti-inflammatory Activity | Rationale & Supporting Evidence from Analogous Compounds |
| Phenyl Ring | Small, lipophilic groups (e.g., Cl, F, CH3) at positions 2, 3, 5, or 6 | Likely to enhance activity | Halogen and alkyl substitutions on the phenyl ring of related phenylacetic and phenoxyacetic acids have been shown to increase anti-inflammatory potency.[1] For instance, in a series of substituted (2-phenoxyphenyl)acetic acids, halogen substitution in the phenoxy ring significantly enhanced anti-inflammatory activity.[1] |
| Bulky groups | Potentially decrease activity | Steric hindrance can interfere with the optimal binding of the molecule to the active site of target enzymes like COX. | |
| Acetic Acid Side Chain | α-methylation | May increase COX inhibition and metabolic stability | In many NSAIDs, such as ibuprofen (a phenylpropionic acid), the presence of an α-methyl group enhances anti-inflammatory activity. This can lead to a chiral center, with the (S)-enantiomer often being more active. |
| Esterification or amidation of the carboxylic acid | Generally reduces or abolishes activity | The free carboxylic acid group is crucial for the activity of most NSAIDs, as it typically interacts with a key arginine residue in the COX active site. However, ester derivatives can act as prodrugs. | |
| Replacement of the carboxylic acid with other acidic moieties (e.g., tetrazole) | May retain or modify activity | Isosteric replacements for the carboxylic acid can sometimes maintain the necessary interactions with the target enzyme while altering physicochemical properties. | |
| Methoxymethyl Group | Variation of the ether alkyl group (e.g., ethoxy, propoxy) | Could modulate lipophilicity and activity | Changes in the size and lipophilicity of this group can influence the overall pharmacokinetic and pharmacodynamic properties of the molecule. |
| Replacement of the ether with other functional groups (e.g., thioether, amine) | Likely to significantly alter activity | The electronic and steric properties of the substituent at the 4-position of the phenyl ring are important for activity. Such changes would need empirical validation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are representative protocols for key in vivo and in vitro assays commonly used to evaluate the anti-inflammatory potential of phenylacetic acid derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potency.
Procedure:
-
Animals: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Groups: Animals are divided into several groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test compound groups (various doses, p.o.)
-
-
Dosing: The test compounds, positive control, or vehicle are administered orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms, providing insight into its mechanism of action and potential for gastrointestinal side effects.
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by purified COX-1 (from ram seminal vesicles) and COX-2 (recombinant human) enzymes. The inhibitory activity of the test compound is determined by quantifying the reduction in PGE2 production.
Procedure:
-
Enzyme Preparation: Purified ovine COX-1 and recombinant human COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing a cofactor solution (e.g., epinephrine, glutathione, and heme).
-
Incubation: The reaction mixture contains the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations (or vehicle for control). The mixture is pre-incubated for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped by adding an acid solution (e.g., HCl).
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the test compound concentration. The COX-2 selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate a typical workflow for screening anti-inflammatory compounds and the established signaling pathway for prostaglandin synthesis, which is the target of many NSAIDs.
Caption: A typical workflow for the discovery and development of novel anti-inflammatory agents.
Caption: The prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
Conclusion
While direct experimental data on the structure-activity relationship of this compound derivatives is limited, a systematic approach based on the well-established SAR of related phenylacetic acid anti-inflammatory agents provides a strong foundation for further research. Key takeaways for the development of potent anti-inflammatory agents from this scaffold include:
-
The carboxylic acid moiety is likely essential for activity.
-
Small, lipophilic substituents on the phenyl ring may enhance potency.
-
Alpha-methylation of the acetic acid side chain is a promising strategy to increase activity.
Future studies should focus on the systematic synthesis and biological evaluation of derivatives with modifications at these key positions to build a comprehensive SAR profile for this specific chemical series. Such efforts will be crucial in determining their potential as novel anti-inflammatory therapeutics.
References
A Comparative Spectroscopic Guide to Phenylacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic properties of phenylacetic acid and its derivatives. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for phenylacetic acid and a selection of its derivatives, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons (¹H) and carbons (¹³C). Data was acquired in deuterated chloroform (CDCl₃) unless otherwise specified.
| Compound | Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenylacetic Acid | H | 7.24-7.36 (m, 5H, Ar-H), 3.64 (s, 2H, CH₂) | 177.88 (C=O), 133.18 (Ar-C), 129.34 (Ar-CH), 128.61 (Ar-CH), 127.33 (Ar-CH), 41.01 (CH₂) |
| 4-Methylphenylacetic Acid | 4-CH₃ | 7.12-7.17 (m, 4H, Ar-H), 3.60 (s, 2H, CH₂), 2.32 (s, 3H, CH₃) | 178.21 (C=O), 136.90 (Ar-C), 130.15 (Ar-C), 129.25 (Ar-CH), 129.13 (Ar-CH), 40.58 (CH₂), 21.00 (CH₃) |
| 2,4-Dimethylphenylacetic Acid | 2,4-(CH₃)₂ | 6.96-7.08 (m, 3H, Ar-H), 3.61 (s, 2H, CH₂), 2.29 (s, 3H, CH₃), 2.27 (s, 3H, CH₃) | Data not readily available in a comparable format. |
| 4-Chlorophenylacetic Acid | 4-Cl | 7.29 (d, J=8.5 Hz, 2H, Ar-H), 7.22 (d, J=8.5 Hz, 2H, Ar-H), 3.58 (s, 2H, CH₂) | 178.5 (C=O), 133.0 (Ar-C), 132.5 (Ar-C-Cl), 130.5 (Ar-CH), 128.8 (Ar-CH), 40.5 (CH₂) |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies (cm⁻¹).
| Compound | Substituent | Key IR Absorptions (ν, cm⁻¹) |
| Phenylacetic Acid | H | 3300-2500 (broad, O-H stretch), 1710 (strong, C=O stretch), 1320-1210 (C-O stretch), 950-910 (O-H bend)[1] |
| Mandelic Acid | 2-OH | 3399 (O-H stretch of alcohol), 3030 & 2966 (C-H stretch), 1725 (C=O stretch), 1228 & 1192 (C-H bend) |
| 2-Methylbutyric Acid | (Aliphatic example) | 3500-2500 (broad, O-H stretch), 1708 (C=O stretch), 1230 (C-O stretch)[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about conjugated systems in a molecule. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
| Compound | Substituent | λmax (nm) | Solvent |
| Phenylacetic Acid | H | ~258, ~206 | Ethanol |
| Benzoic Acid | (Related Aromatic Acid) | ~273, ~230 | Water |
Note: UV-Vis data for substituted phenylacetic acids can vary significantly based on the nature and position of the substituent.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass-to-charge ratio (m/z) of the most significant fragments is listed.
| Compound | Substituent | Key MS Fragments (m/z) |
| Phenylacetic Acid | H | 136 (M⁺), 91 (base peak, [C₇H₇]⁺), 65 |
| 2,2-Bis(4-chlorophenyl)acetic acid | 4-Cl, 4'-Cl, α-(4-chlorophenyl) | 282/284/286 (M⁺), 237/239, 168 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the phenylacetic acid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] For quantitative analysis, an internal standard can be added.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition :
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, for compounds with low melting points, a thin film can be prepared by melting the sample between two salt plates (e.g., NaCl or KBr).
-
Liquid Samples : A thin film of the liquid can be placed between two salt plates.
-
Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or the pure solvent).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.[4]
-
Data Acquisition :
-
Scan range: 200-400 nm for aromatic compounds.
-
Scan speed: Medium
-
Slit width: 1-2 nm
-
-
Data Processing : Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax). A baseline correction should be performed using a cuvette containing only the solvent.[5]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6][7]
-
Ionization : Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Instrumentation : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition :
-
EI-MS :
-
Electron energy: 70 eV
-
Mass range: m/z 40-500
-
-
ESI-MS :
-
Can be run in either positive or negative ion mode.
-
Typical mobile phases for LC-MS include water, acetonitrile, or methanol with additives like formic acid or ammonium acetate to promote ionization.
-
-
-
Data Analysis : Analyze the resulting mass spectrum to determine the molecular ion peak (M⁺) and the characteristic fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown phenylacetic acid derivative.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. agilent.com [agilent.com]
- 5. cbic.yale.edu [cbic.yale.edu]
- 6. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 2-(4-(methoxymethyl)phenyl)acetic Acid
This guide provides a comparative analysis of common analytical techniques for determining the purity of 2-(4-(methoxymethyl)phenyl)acetic acid. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments. The following sections detail various experimental methodologies, present comparative data, and outline a comprehensive workflow for purity analysis.
Comparison of Analytical Techniques
The purity of this compound can be determined using several analytical methods, each with distinct advantages in terms of sensitivity, specificity, and the nature of the impurities it can detect. High-Performance Liquid Chromatography (HPLC) is a prevalent and highly effective method for quantifying purity and identifying non-volatile impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the impurity itself.
Quantitative Data Summary
The following table summarizes typical data obtained from different analytical techniques for a sample of a phenylacetic acid derivative, illustrating how each method contributes to the overall purity assessment.
| Analytical Technique | Parameter Measured | Result | Limit of Detection (LOD) | Purpose |
| HPLC-UV | Area % of Main Peak | 99.85% | ~0.01% | Quantifies non-volatile organic impurities. |
| GC-MS | Area % of Main Peak | >99.9% | ~0.001% | Detects and identifies volatile organic impurities. |
| ¹H-NMR Spectroscopy | Relative Integral Analysis | Consistent with structure | N/A | Confirms chemical structure and detects major impurities. |
| Loss on Drying (LOD) | Weight Loss | 0.08% | ~0.01% | Measures the content of water and volatile solvents. |
| Residue on Ignition (ROI) | Ash Content | <0.01% | ~0.01% | Quantifies inorganic impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory equipment and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate, identify, and quantify each component in the sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile organic compounds.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Split mode.
-
Temperature Program: Start at a low temperature (e.g., 50°C), then ramp up to a high temperature (e.g., 280°C) to elute all components.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: The sample may require derivatization (e.g., silylation) to increase its volatility. Dissolve the derivatized sample in a suitable solvent like dichloromethane.
-
Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification is based on peak area.
Quantitative NMR (qNMR)
qNMR can determine the purity of a sample by comparing the integral of a signal from the target compound to the integral of a signal from a certified internal standard of known concentration.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified standard with a known purity that does not have overlapping signals with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them together in the deuterated solvent.
-
Acquisition: Acquire the ¹H-NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Analysis: Calculate the purity based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons giving rise to each signal.
Visualized Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for a comprehensive purity assessment and a conceptual pathway of how impurities can affect a final drug product.
A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-(4-(methoxymethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-(4-(methoxymethyl)phenyl)acetic acid, a key organic acid intermediate in various synthetic processes, is critical for ensuring product quality and consistency. The selection of an appropriate analytical technique is paramount, and the cross-validation of these methods is essential to guarantee reliable and interchangeable results across different platforms and laboratories. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Detailed experimental protocols, comparative performance data, and a visual workflow for cross-validation are presented to aid researchers in method selection and implementation.
Comparative Performance of Analytical Techniques
The choice of analytical technique is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the expected performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound, based on typical performance for similar organic acids.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.05 - 5 ng/mL | 5 - 30 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2% | < 1% | < 5% |
| Selectivity | Moderate | High | High |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | High | Medium |
| Instrumentation Cost | Low | High | Medium |
Experimental Workflow for Cross-Validation
The cross-validation of analytical methods ensures that different techniques produce comparable results. A general workflow for this process is illustrated below.
comparative study of the synthetic routes to substituted phenylacetic acids
For Researchers, Scientists, and Drug Development Professionals
Phenylacetic acids and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of their biological activity and physicochemical properties. This guide provides an objective comparison of several key synthetic routes to substituted phenylacetic acids, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The selection of a synthetic route to a particular substituted phenylacetic acid is dependent on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and economic viability. Below is a summary of the most common and effective methods.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Willgerodt-Kindler Reaction | Substituted Acetophenones or Styrenes | Sulfur, Morpholine | 60-85%[1] | Good for a variety of substitutions; One-pot reaction. | Often requires high temperatures and long reaction times; Use of sulfur and morpholine can be undesirable. |
| Hydrolysis of Benzyl Cyanides | Substituted Benzyl Cyanides | Strong Acid (e.g., H₂SO₄) or Base | 77-80%[2][3] | Classic, reliable method; High yields. | Use of highly toxic cyanides; Two-step process from benzyl halides. |
| Grignard Reaction & Carboxylation | Substituted Benzyl Halides | Magnesium, Dry Ice (CO₂) | ~75%[4] | Powerful C-C bond formation; Readily available starting materials. | Requires strictly anhydrous conditions; Grignard reagent can be sensitive to certain functional groups. |
| Palladium-Catalyzed Carbonylation | Substituted Benzyl Halides | CO, Palladium Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand | Up to 95%[5] | High yields and functional group tolerance; Efficient. | Requires specialized high-pressure equipment for CO gas; Palladium catalysts can be expensive. |
| Metal-Free Oxidative Conversion of Vinylarenes | Substituted Styrenes | Molecular Iodine (catalyst), Oxone® | Up to 88%[6] | "Green" and mild conditions; Avoids toxic metals. | May not be suitable for all substituted styrenes; Relies on the availability of the corresponding vinylarene. |
Experimental Protocols
Willgerodt-Kindler Reaction: Synthesis of 4-Methoxyphenylacetic Acid
This procedure is a representative example of the Willgerodt-Kindler reaction for the synthesis of a substituted phenylacetic acid.
Reaction:
A mixture of 4-methoxyacetophenone (42 g), sulfur (13-15 g), and morpholine (30 g) is refluxed for 5 hours. The reaction mixture is then poured into water to crystallize the intermediate thiomorpholide. The crude solid is filtered, washed with water, and dried. The crude acetothiomorpholide (50 g) is then added to a 10% alcoholic sodium hydroxide solution (400 ml) and refluxed for 10 hours. Most of the alcohol is distilled off, and water (100 ml) is added to the residue. The alkaline solution is then strongly acidified with hydrochloric acid. The precipitated product is cooled, extracted with ether, and the combined ether extracts are dried and evaporated. The residue is recrystallized from water or dilute alcohol to yield 4-methoxyphenylacetic acid.
Hydrolysis of Benzyl Cyanide: Synthesis of Phenylacetic Acid
This classic method provides a reliable route to phenylacetic acid from benzyl cyanide.
Reaction Setup:
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine benzyl cyanide (1.0 eq), water, and concentrated sulfuric acid.[3]
Reaction:
The mixture is heated to reflux with vigorous stirring for three hours.[3]
Work-up and Isolation:
After completion, the reaction mixture is cooled and poured onto crushed ice, causing the phenylacetic acid to precipitate as a white solid. The solid is collected by vacuum filtration and washed with cold water.[2]
Purification:
The crude product can be purified by recrystallization from hot water or a suitable organic solvent system to yield pure phenylacetic acid.[2] A yield of 77.5-80% can be expected.[3]
Grignard Reaction: Synthesis of Phenylacetic Acid
This method utilizes a Grignard reagent for the carboxylation of a benzyl halide.
Grignard Reagent Formation:
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). A small crystal of iodine can be added to activate the magnesium. A solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether is slowly added to the magnesium turnings with stirring. The reaction is initiated by gentle heating and maintained at a gentle reflux until the magnesium is consumed.[2]
Carboxylation:
The Grignard reagent is cooled to 0 °C in an ice bath and then carefully poured onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.[2][4]
Work-up and Isolation:
The mixture is allowed to warm to room temperature, and the reaction is quenched by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield phenylacetic acid.[2] A typical yield is around 75%.[4]
Palladium-Catalyzed Carbonylation: Synthesis of 2,4-Dichlorophenylacetic Acid
This modern approach offers high efficiency and is suitable for a range of substituted benzyl halides.
Reaction Setup:
In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.[2]
Reaction:
An aqueous solution of sodium hydroxide (2.0 eq) is added. The reactor is then pressurized with carbon monoxide (CO) to 10-20 atm and heated to 80-100 °C with stirring for 4-6 hours.[2]
Work-up and Isolation:
After the reaction is complete, the reactor is cooled to room temperature, and the CO is carefully vented. The aqueous layer is acidified with concentrated HCl to precipitate the product.[2]
Purification:
The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to give pure 2,4-dichlorophenylacetic acid, with yields reported as high as 95%.[5]
Metal-Free Oxidative Conversion of Vinylarenes: Synthesis of Phenylacetic Acid
This method provides a greener alternative for the synthesis of phenylacetic acids from styrenes.
Reaction:
To a solution of styrene (1.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and water, add molecular iodine (I₂, 0.1 eq) and Oxone® (2.0 eq). Stir the reaction mixture at room temperature for 6-12 hours.[6]
Work-up:
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extraction, Isolation, and Purification:
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford phenylacetic acid, with a reported yield of up to 88%.[6]
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in these synthetic routes, the following diagrams, generated using Graphviz (DOT language), illustrate the key steps and logical flow of each process.
Caption: Workflow of the Willgerodt-Kindler Reaction.
Caption: Two-step synthesis via benzyl cyanide hydrolysis.
Caption: Grignard reaction and carboxylation workflow.
Caption: Palladium-catalyzed carbonylation process.
Caption: Metal-free oxidative conversion of vinylarenes.
References
A Comparative Guide to the Biological Effects of Methoxymethyl vs. Methoxy Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological effects of methoxymethyl-substituted versus methoxy-substituted phenylacetic acid derivatives. In the absence of direct experimental comparisons in the published literature, this guide draws upon established principles in medicinal chemistry to infer the differential impacts of these two functional groups on molecular properties and, consequently, on biological activity. The information is intended to guide researchers in the design and evaluation of novel phenylacetic acid-based compounds.
Introduction
The substitution pattern on an aromatic ring is a critical determinant of a molecule's biological activity. The choice between a methoxy (-OCH₃) and a methoxymethyl (-CH₂OCH₃) group on a phenylacetic acid scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. While both are oxygen-containing substituents, their differing structures impart distinct electronic and steric characteristics. The methoxy group is a planar, electron-donating group that can participate in hydrogen bonding. In contrast, the methoxymethyl group is more flexible and less lipophilic. These differences are expected to translate into varied biological outcomes.
Physicochemical and Pharmacokinetic Profile Comparison
The introduction of a methoxy or methoxymethyl group can alter a molecule's size, polarity, and ability to interact with biological targets. These changes, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
| Property | Methoxy (-OCH₃) on Phenyl Ring | Methoxymethyl (-CH₂OCH₃) on Phenyl Ring | Anticipated Biological Implication |
| Lipophilicity (LogD) | Minimal change (ΔLogD ≈ -0.05 to 0.00)[1] | Decrease (ΔLogD ≈ -0.80 to -0.40 for aliphatic methoxy)[1] | The lower lipophilicity of methoxymethyl-substituted compounds may lead to improved aqueous solubility but potentially reduced cell membrane permeability compared to their methoxy counterparts. |
| Metabolic Stability | Prone to O-demethylation by cytochrome P450 enzymes[1] | Potentially more stable to O-demethylation due to the additional methylene spacer. | Methoxymethyl derivatives may exhibit a longer half-life in vivo, leading to prolonged biological effects. |
| Hydrogen Bonding | Oxygen atom can act as a hydrogen bond acceptor. | Ether oxygen can also act as a hydrogen bond acceptor. | Both substituents can engage in similar hydrogen bonding interactions with target proteins. |
| Steric Hindrance | Relatively small and planar. | Larger and more flexible, creating greater steric bulk. | The increased size of the methoxymethyl group may influence binding affinity and selectivity for specific biological targets. |
| Electronic Effects | Strong electron-donating group through resonance. | Weaker electron-donating effect on the aromatic ring. | The differing electronic effects can influence the reactivity of the phenyl ring and the acidity of the carboxylic acid, potentially affecting target interactions. |
Anticipated Differential Biological Activities
Based on the differing physicochemical properties, we can anticipate distinct biological activities for methoxymethyl versus methoxy phenylacetic acid derivatives. Phenylacetic acid derivatives have been investigated for various therapeutic applications, most notably as anticancer agents.
Anticancer Activity
The anticancer effects of phenylacetic acid derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis. The nature of the substituent on the phenyl ring can modulate these activities.
-
Target Interaction: The steric and electronic differences between the methoxy and methoxymethyl groups could lead to differential binding to target proteins involved in cell cycle regulation or apoptosis, such as cyclin-dependent kinases (CDKs) or Bcl-2 family proteins.
-
Cellular Uptake: The difference in lipophilicity will likely affect how readily each compound crosses the cancer cell membrane to reach its intracellular targets.
The following diagram illustrates a general workflow for assessing the in vitro anticancer activity of these compounds.
Caption: Workflow for in vitro anticancer screening.
Experimental Protocols
Below are detailed protocols for key experiments to assess the differential biological effects of methoxymethyl and methoxy phenylacetic acid derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) with 10% FBS
-
96-well plates
-
Test compounds (methoxymethyl and methoxy phenylacetic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
The following diagram illustrates a simplified signaling pathway for apoptosis that could be investigated.
Caption: Apoptosis induction pathway.
Cell Cycle Analysis
This assay determines the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
This guide provides a framework for the comparative evaluation of methoxymethyl and methoxy phenylacetic acid derivatives. The proposed experiments will elucidate their differential effects on cancer cell viability, apoptosis, and cell cycle progression, providing valuable data for further drug development.
References
Safety Operating Guide
Proper Disposal of 2-(4-(Methoxymethyl)phenyl)acetic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(4-(methoxymethyl)phenyl)acetic acid, a compound used in various research and development applications. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures. While a specific SDS for this exact compound was not located, data for structurally similar compounds such as 4-methoxyphenylacetic acid and 2-[3-(methoxymethyl)phenyl]acetic acid indicate potential hazards.[1][2][3] These related compounds are classified as harmful if swallowed and can cause serious eye and skin irritation.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[4]
-
Safety glasses or goggles[4]
-
A flame-resistant lab coat[4]
-
Closed-toe shoes[4]
In case of exposure, follow the first-aid measures outlined in the specific SDS immediately and seek medical attention.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first and most critical step to prevent dangerous reactions.[4][5]
-
Do not mix with incompatible waste streams. As an acidic compound, this compound should be stored separately from bases.[4][6] It should also be kept away from oxidizing agents.[6]
-
Solid Waste: Collect solid this compound waste in a clearly labeled, compatible container.[4]
-
Liquid Waste: If the compound is in a solution, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] Do not store acidic solutions in metal containers.[7]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6][8]
-
Container Requirements: Containers must be in good condition, with no leaks or cracks, and made of a material compatible with the chemical waste.[4][9] Containers must be kept closed except when adding waste.[4][6][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations or formulas), and the accumulation start date.[4][5][6][10] The label must also indicate the associated hazards (e.g., corrosive, toxic).[6]
-
Storage Limits: A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[8]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.[4][10]
-
Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.[4]
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[4]
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[4]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
Air Dry: Allow the rinsed container to air dry completely before disposal.[4]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| pH for Drain Disposal | Aqueous solutions with a pH between 5.5 and 10.5 may be acceptable for drain disposal in small quantities, provided they are not otherwise hazardous. Always verify local regulations. | [4] |
| Satellite Accumulation Area (SAA) Volume Limit | A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation. | [8] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [4] |
| SAA Storage Time Limit | Closed, properly labeled containers that are partially filled may remain in a Satellite Accumulation Area for up to one year. | [6] |
| Full Container Removal | Containers must be removed from the Satellite Accumulation Area within three days after the waste container becomes full. | [6] |
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling 2-(4-(Methoxymethyl)phenyl)acetic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as 2-(4-(Methoxymethyl)phenyl)acetic acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous materials. According to safety data sheets, related compounds like 4-Methoxyphenylacetic acid are harmful if swallowed and cause serious eye irritation[1]. Another similar compound, 2-[3-(Methoxymethyl)phenyl]acetic acid, is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[2]. Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are critical.
The following table summarizes the recommended PPE for handling this compound, based on general guidelines for acidic compounds and specific information for related chemicals.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[3] | To protect eyes from splashes and airborne particles.[3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[3] A chemical-resistant lab coat or apron.[3] | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.[3] | To protect against the inhalation of harmful dust, fumes, or vapors.[3] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing risks during the handling of this compound.
1. Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile solutions.[3][4]
-
Have a spill kit readily available.[5]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the compound. Do not get it in your eyes, on your skin, or on your clothing[1].
-
Minimize dust generation and accumulation when handling the solid form[2].
-
When transferring the substance, use appropriate tools such as a spatula or a funnel to avoid spills.
-
If diluting, always add acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction[3].
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[1][2].
-
Store away from incompatible materials such as oxidizing agents[1].
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical waste in a designated, labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, wipes, and disposable labware, must be collected in a designated hazardous waste container[3].
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations[3].
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
